molecular formula C26H45NNaO5S B12428776 Taurolithocholic Acid-d5 (sodium salt)

Taurolithocholic Acid-d5 (sodium salt)

Número de catálogo: B12428776
Peso molecular: 511.7 g/mol
Clave InChI: YWXCPBUMOMIAJB-CQRAWABASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Taurolithocholic Acid-d5 (sodium salt) is a useful research compound. Its molecular formula is C26H45NNaO5S and its molecular weight is 511.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Taurolithocholic Acid-d5 (sodium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurolithocholic Acid-d5 (sodium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C26H45NNaO5S

Peso molecular

511.7 g/mol

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1/i10D2,16D2,19D;

Clave InChI

YWXCPBUMOMIAJB-CQRAWABASA-N

SMILES isomérico

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O.[Na]

SMILES canónico

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na]

Origen del producto

United States
Foundational & Exploratory

Taurolithocholic Acid-d5 Sodium Salt: Structural Dynamics, TGR5 Signaling, and Analytical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Taurolithocholic acid (TLCA) is a taurine-conjugated secondary bile acid that acts as a potent endogenous signaling molecule, primarily through the Takeda G protein-coupled receptor 5 (TGR5). In modern analytical chemistry and pharmacokinetics, Taurolithocholic Acid-d5 (TLCA-d5) sodium salt serves as an indispensable stable isotope-labeled internal standard (IS).

This technical whitepaper explores the physicochemical properties of TLCA-d5, the mechanistic pathways of its unlabeled counterpart in TGR5 signaling, and provides field-proven, self-validating methodologies for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Chemical Structure and Physicochemical Properties

The structural design of TLCA-d5 sodium salt is highly deliberate, optimizing both its analytical utility and its physical handling.

  • Causality of Deuteration (+5 Da Shift): Endogenous bile acids contain natural heavy isotopes (such as 13C and 34S ), which can create +1 or +2 Da mass shifts. By incorporating five deuterium atoms, TLCA-d5 achieves a +5 Da mass shift. This ensures complete isotopic resolution from the unlabeled analyte during Multiple Reaction Monitoring (MRM), eliminating signal crosstalk and false-positive quantification.

  • Causality of the Sodium Salt Form: The taurine conjugate of TLCA contains a sulfonic acid group, which is highly acidic with a pKa​ of approximately −0.84 [1]. In its free acid form, the molecule is prone to aggregation. The sodium salt formulation fully ionizes the sulfonate group, drastically increasing its solubility in aqueous and methanolic stock solutions and preventing unpredictable precipitation during sample spiking[2][3].

Quantitative Structural Data
PropertyValueAnalytical Significance
CAS Number 1265476-97-8[2]Unique identifier for the deuterated sodium salt.
Molecular Formula C26​H39​D5​NNaO5​S [2]Contains 5 deuterium atoms for mass shift.
Molecular Weight 510.72 g/mol [2]Used for precise molarity calculations in stock prep.
Acidity ( pKa​ ) −0.84 (Sulfo group)[1]Remains negatively charged under standard LC-MS/MS acidic gradients.
TGR5 Potency ( EC50​ ) ∼0.33−0.53 µM (Unlabeled)[4]TLCA is the most potent natural agonist for TGR5.

Pharmacological Significance: TGR5 Receptor Activation

While TLCA-d5 is primarily used as an analytical standard, its unlabeled counterpart (TLCA) is a highly bioactive molecule. TLCA is recognized as the strongest endogenous agonist for TGR5, a plasma membrane-bound G protein-coupled receptor (GPCR)[5][6].

The TGR5 / cAMP / PKA Signaling Cascade

Upon binding to the ligand-binding pocket of TGR5, the receptor undergoes a conformational change, releasing the heterotrimeric G-protein complex. The Gαs​ subunit activates adenylate cyclase (AC), which catalyzes the conversion of ATP into cyclic AMP (cAMP)[5][6].

This accumulation of cAMP acts as a second messenger, activating Protein Kinase A (PKA). In vascular endothelial cells, PKA-mediated signaling leads to the phosphorylation of endothelial nitric oxide synthase (eNOS) at the Ser1177 residue. This specific phosphorylation event triggers the production of Nitric Oxide (NO), promoting vasodilation and endothelial health[7].

TGR5_Signaling TLCA Taurolithocholic Acid (TLCA) TGR5 TGR5 Receptor (GPCR) TLCA->TGR5 Agonist Binding Gs Gαs Protein TGR5->Gs Activation AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates eNOS eNOS Phosphorylation (Ser1177) PKA->eNOS Phosphorylates NO Nitric Oxide (NO) Production eNOS->NO Endothelial Response

Figure 1: TGR5/cAMP/PKA signaling pathway activated by TLCA, leading to endothelial NO production.

Analytical Applications: LC-MS/MS Workflows

In clinical metabolomics, quantifying trace levels of bile acids in human plasma requires overcoming severe matrix effects. TLCA-d5 is utilized to create a self-validating extraction system .

The Causality of Matrix Effects and Repeatability

A critical insight in bile acid quantification is that highly acidic taurine conjugates like TLCA-d5 exhibit poor recovery rates and high relative standard deviations (RSD >30%) when extracted in pure solvent without a biological matrix[1]. However, when extracted with plasma, the repeatability drastically improves (RSD ~6%). Why? The presence of plasma matrix components prevents the non-specific binding of the highly lipophilic and acidic TLCA-d5 to the plastic walls of extraction tubes. Therefore, the internal standard must always be evaluated within the context of the biological matrix.

Self-Validating Extraction Protocol

To ensure trustworthiness, the internal standard must be introduced at the very beginning of the protocol. Any physical loss of the analyte (via co-precipitation or incomplete elution) happens equally to both the endogenous TLCA and the TLCA-d5 IS. The ratio between the two remains constant, validating the final quantification.

Step-by-Step Methodology:

  • Sample Thawing: Thaw human plasma at 4°C to prevent lipid degradation[1].

  • IS Spiking: Aliquot 50 µL of plasma into a 2 mL tube. Add 10 µL of TLCA-d5 IS solution (in methanol). Causality: Spiking before extraction ensures the IS undergoes the exact same matrix suppression and extraction losses as the endogenous analytes.

  • Protein Precipitation: Add 500 µL of cold methanol. Vortex for 1 minute, then sonicate for 5 minutes. Causality: Methanol disrupts protein-lipid complexes, denaturing and precipitating plasma proteins while keeping bile acids in solution[1].

  • Centrifugation: Incubate on ice for 5 minutes, then centrifuge at 16,000 × g for 5 minutes at 4°C to pellet the proteins.

  • SPE Preparation: Transfer 500 µL of the supernatant and mix with 1500 µL of water/formic acid (100/0.1, v/v). Causality: Diluting the methanolic extract with aqueous acid lowers the organic content, ensuring the bile acids are fully retained on the Solid Phase Extraction (SPE) cartridge during loading[1].

  • LC-MS/MS Analysis: Elute, dry, and reconstitute the sample for injection into the LC-MS/MS operating in negative-ion MRM mode.

LC_MS_Workflow Plasma 1. Human Plasma Sample (50 µL) IS 2. Add TLCA-d5 IS (10 µL, +5 Da Shift) Plasma->IS Normalization Precipitation 3. Methanol Precipitation (500 µL, Vortex/Sonicate) IS->Precipitation Protein Removal Centrifuge 4. Centrifugation (16,000 x g, 4°C) Precipitation->Centrifuge Pellet Proteins SPE 5. Solid Phase Extraction (SPE Purification) Centrifuge->SPE Supernatant LCMS 6. LC-MS/MS Analysis (MRM Mode) SPE->LCMS Eluate Injection

Figure 2: Self-validating LC-MS/MS sample preparation workflow using TLCA-d5 as an internal standard.

Sources

Introduction: The Significance of Taurolithocholic Acid and the Imperative for Precision in Pharmacokinetics

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Taurolithocholic Acid-d5 in Animal Models

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the principles, experimental design, and bioanalytical methodologies for conducting pharmacokinetic (PK) studies of taurolithocholic acid (TLCA) in animal models, with a specific focus on the critical role of its deuterated analog, taurolithocholic acid-d5 (TLCA-d5), as an internal standard.

Taurolithocholic acid, a taurine-conjugated form of the secondary bile acid lithocholic acid, is a significant molecule in hepatobiliary physiology and toxicology. As a potent cholestatic agent, understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial in drug development and liver disease research.[1][2] Pharmacokinetic studies provide the quantitative framework for this understanding, but the accuracy of such studies hinges on the ability to measure analyte concentrations in complex biological matrices with high precision and reliability.

The gold standard for quantitative bioanalysis is liquid chromatography-mass spectrometry (LC-MS).[3] However, its accuracy can be compromised by variability in sample preparation, matrix effects, and instrument drift.[4][5] To overcome these challenges, a stable isotope-labeled (SIL) internal standard is indispensable. Taurolithocholic acid-d5, in which several hydrogen atoms are replaced with deuterium, is the ideal internal standard for TLCA. Being chemically identical to the analyte, it co-elutes during chromatography and experiences the same analytical variations, allowing for precise normalization and highly accurate quantification.[3][6] This guide details the strategic implementation of TLCA-d5 in a robust pharmacokinetic workflow.

Part 1: Foundational Strategy: Experimental Design and Rationale

A successful pharmacokinetic study begins with a meticulously planned experimental design. The choices made at this stage directly impact the quality and interpretability of the resulting data.

Selection of Animal Models: A Deliberate Choice

Rodents, particularly rats and mice, are the most commonly utilized animal models for investigating bile acid metabolism and disposition.[7][8]

  • Rationale for Rodent Models: Their small size, relatively low cost, and the availability of genetically modified strains make them invaluable tools.[9][10] Studies in rats have been instrumental in characterizing the cholestatic effects of TLCA and the hepatic transport of bile acids.[1][11][12]

  • Critical Caveat - Species Differences: It is imperative to acknowledge the significant differences in bile acid metabolism between rodents and humans.[8] For instance, mice synthesize muricholic acids, which are not primary bile acids in humans.[13] Therefore, while rodent models are excellent for elucidating fundamental mechanisms of transport and toxicity, direct extrapolation of PK parameters to humans must be done with caution.

Dosing and Administration Route

The choice of dose and administration route should align with the study's objectives, whether to investigate toxicity, biliary excretion, or oral bioavailability.

  • Intravenous (IV) Administration: An IV bolus or infusion is used to determine fundamental PK parameters like clearance, volume of distribution, and elimination half-life, assuming 100% bioavailability.[14]

  • Oral Gavage (PO): This route is essential for assessing oral absorption and first-pass metabolism, which are critical for orally administered drugs that may interact with bile acid pathways.[14]

  • Dose Selection: Doses should be selected based on prior toxicological data or literature. For mechanistic studies, tracer-level doses of radiolabeled or stable-isotope-labeled compounds are often used.[14][15] When investigating cholestatic effects, doses known to induce physiological changes are employed.[1]

The Role of Taurolithocholic Acid-d5 as the Internal Standard

The use of a deuterated internal standard is the cornerstone of a robust bioanalytical method.[16]

  • Principle of Operation: TLCA-d5 is chemically identical to TLCA but has a higher mass due to the deuterium atoms.[4] When added to a biological sample at a known concentration at the very beginning of the sample preparation process, it tracks the analyte through every step.[5]

  • Correction for Variability:

    • Sample Extraction: Any physical loss of the analyte during protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by a proportional loss of TLCA-d5.[3]

    • Matrix Effects: In the mass spectrometer's ion source, molecules from the biological matrix (e.g., salts, lipids) can suppress or enhance the ionization of the analyte. Since TLCA-d5 has the same physicochemical properties and co-elutes with TLCA, it experiences the identical matrix effect.[3][6]

  • Result: By calculating the ratio of the analyte peak area to the internal standard peak area, these sources of error are effectively cancelled out, leading to highly accurate and precise quantification.[16]

Part 2: The Core Workflow: A Self-Validating Bioanalytical Protocol

This section provides a detailed, step-by-step methodology for the quantification of TLCA in plasma samples using TLCA-d5. The protocol is designed to be self-validating by incorporating quality control (QC) samples at multiple concentrations.

Materials and Reagents
  • Analytes: Taurolithocholic acid, Taurolithocholic acid-d5 sodium salt

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (FA)

  • Biological Matrix: Blank rodent plasma (heparinized)

Preparation of Standards and Quality Control Samples
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve TLCA and TLCA-d5 in methanol to create primary stocks.

  • Analyte Working Solution: Serially dilute the TLCA primary stock with 50:50 ACN/water to create a series of working solutions for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the TLCA-d5 primary stock with 50:50 ACN/water to a final concentration of 100 ng/mL.[17]

  • Calibration Curve and QC Samples: Spike blank rodent plasma with the analyte working solutions to create a calibration curve (e.g., 1-1000 ng/mL).[18] Independently prepare QC samples at low, medium, and high concentrations.

Sample Collection and Processing
  • Blood Collection: Following administration of TLCA to the animal model, collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into heparinized tubes.[14][19]

  • Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma at -80°C until analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting bile acids from plasma.[16][18]

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibrator, or QC.

  • Add Internal Standard: Add 10 µL of the IS Working Solution (100 ng/mL TLCA-d5) to every tube (except blanks) and vortex briefly. Adding the IS at this earliest stage is critical for it to account for all subsequent variability.[5]

  • Precipitate Proteins: Add 150 µL of ice-cold acetonitrile to each tube.

  • Vortex & Centrifuge: Vortex vigorously for 1 minute to ensure complete protein precipitation. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.[18][20]

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., Thermo Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm) is suitable for separating bile acids.[21]

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile/Methanol (2:1, v/v) with 0.1% Formic Acid[21]

    • Gradient: A gradient from low to high organic phase (Mobile Phase B) is used to elute the bile acids.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Negative ESI

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for both TLCA and TLCA-d5. For taurine-conjugated bile acids, a characteristic product ion is often observed at m/z 80.[20]

      • TLCA (example): Q1: 498.3 → Q3: 80.0

      • TLCA-d5 (example): Q1: 503.3 → Q3: 80.0

Experimental and Bioanalytical Workflow Diagram

The entire process, from animal dosing to data generation, can be visualized as a sequential workflow.

G cluster_invivo In-Vivo Phase cluster_sampleprep Sample Preparation cluster_analysis Bioanalysis & Data Processing animal Animal Model (Rat/Mouse) dosing Dosing of TLCA (IV or PO) animal->dosing sampling Serial Blood Sampling dosing->sampling plasma Plasma Separation (Centrifugation) sampling->plasma add_is Spike with TLCA-d5 IS plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt supernatant Collect Supernatant ppt->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms integration Peak Area Integration (Analyte/IS Ratio) lcms->integration curve Concentration Calculation (via Calibration Curve) integration->curve pk Pharmacokinetic Analysis curve->pk caption Fig 1. Comprehensive workflow for a pharmacokinetic study. G cluster_ideal Ideal Scenario (No Loss/Matrix Effect) cluster_real Realistic Scenario (50% Loss & Ion Suppression) A1 Analyte (TLCA) True Amount = 100 units R1 Measured Ratio = 1.0 A1->R1 IS1 IS (TLCA-d5) True Amount = 100 units IS1->R1 Conclusion Conclusion: The Analyte/IS ratio remains constant, ensuring accurate quantification despite analytical variability. A2 Analyte (TLCA) Measured Amount = 25 units R2 Measured Ratio = 1.0 A2->R2 IS2 IS (TLCA-d5) Measured Amount = 25 units IS2->R2

Sources

Navigating the Analytical Landscape of Taurolithocholic Acid-d5 Sodium Salt: A Technical Guide to Stability and Half-life in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the stability and half-life of Taurolithocholic acid-d5 (TLCA-d5) sodium salt, a critical internal standard for the accurate quantification of its endogenous counterpart, Taurolithocholic acid (TLCA), in various biological matrices. As researchers and drug development professionals, understanding the behavior of this deuterated analog is paramount for generating reliable and reproducible data in metabolomics, clinical diagnostics, and pharmacokinetic studies.

Introduction: The Significance of Taurolithocholic Acid and its Deuterated Analog

Taurolithocholic acid is a secondary bile acid formed in the liver through the conjugation of lithocholic acid with taurine.[1] Its levels in biological fluids are a key indicator of liver function and can be altered in various hepatobiliary diseases.[2][3] Given its physiological importance and potential as a biomarker, the precise measurement of TLCA is crucial.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bile acid quantification due to its high sensitivity and specificity.[4][5] The use of stable isotope-labeled internal standards, such as TLCA-d5, is fundamental to this methodology.[6][7] These standards, in which several hydrogen atoms are replaced with deuterium, are chemically almost identical to the analyte of interest but have a different mass.[8] This property allows them to be distinguished by the mass spectrometer, enabling correction for variability in sample preparation, matrix effects, and instrument response.[7][9]

Physicochemical Properties and Intrinsic Stability of TLCA-d5 Sodium Salt

TLCA-d5 sodium salt is the deuterated form of TLCA sodium salt.[10] As a powder, it is stable for extended periods when stored under appropriate conditions, typically at -20°C for up to three years.[10] In solvent, such as methanol or a DMSO/PEG300/Tween 80/saline mixture, it should be stored at -80°C to maintain stability for up to one year.[10]

PropertyValueSource
Molecular FormulaC26H39D5NNaO5S[10]
Molecular Weight510.72 g/mol [10]
CAS Number1265476-97-8[10]
Storage (Powder)-20°C for 3 years[10]
Storage (In Solvent)-80°C for 1 year[10]

Pre-analytical Considerations: Preserving the Integrity of TLCA-d5 in Biological Samples

The stability of TLCA-d5 in biological matrices is heavily influenced by pre-analytical variables. Meticulous sample handling is critical to prevent degradation and ensure accurate quantification.

Choice of Biological Matrix

Serum and plasma are the most common matrices for bile acid analysis.[11] While bile acid concentrations do not significantly differ between the two, serum is often preferred as anticoagulants in plasma can potentially interfere with the analysis.[11] Other matrices such as urine, feces, and liver tissue can also be analyzed, but require more extensive sample preparation.[2][11]

Sample Collection and Initial Processing

For blood samples, it is recommended to use serum separator tubes.[12] After collection, the blood should be allowed to clot at room temperature for 30 minutes before centrifugation.[13][14] Centrifugation should be performed promptly, ideally within 2 hours of collection, to separate the serum from the blood cells.[14] Hemolysis should be avoided as it can interfere with the assay.[14][15]

Storage and Freeze-Thaw Stability

Proper storage is crucial for maintaining the stability of bile acids in biological samples. Specimens are generally stable at room temperature for up to 8 hours, refrigerated (2-8°C) for up to 2 weeks, and frozen (-20°C or -80°C) for longer periods.[14][16] For long-term storage, -80°C is recommended.[13] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of analytes. It is advisable to aliquot samples into smaller volumes before freezing.[13]

G cluster_preanalytical Pre-analytical Workflow SampleCollection Sample Collection (e.g., Serum Tube) Clotting Clotting (30 min at RT) SampleCollection->Clotting Centrifugation Centrifugation (<2 hours post-collection) Clotting->Centrifugation SerumSeparation Serum Separation Centrifugation->SerumSeparation Storage Storage (Refrigerated or Frozen) SerumSeparation->Storage Aliquoting Aliquoting for Analysis Storage->Aliquoting

Caption: Pre-analytical workflow for serum sample handling.

Analytical Methodology: Extraction and Quantification of TLCA-d5

The accurate measurement of TLCA-d5 and endogenous TLCA relies on robust analytical methods, primarily LC-MS/MS.

Sample Preparation and Extraction

The goal of sample preparation is to isolate the bile acids from the complex biological matrix and remove interfering substances like proteins.[17]

Protein Precipitation: This is a simple and widely used technique.[11] It involves adding a cold organic solvent, such as methanol or acetonitrile, to the sample to precipitate the proteins.[4][12]

Step-by-Step Protein Precipitation Protocol:

  • To a 50 µL serum sample, add a known amount of TLCA-d5 internal standard working solution.[12]

  • Add 140 µL of cold methanol.[4][12]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[4]

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a new tube for analysis.[4]

Solid-Phase Extraction (SPE): This technique provides a cleaner extract than protein precipitation and can be automated for high-throughput analysis.[18]

LC-MS/MS Analysis

Liquid chromatography separates the different bile acids in the sample before they are detected by the mass spectrometer.[17] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.[19]

G cluster_analytical Analytical Workflow SamplePrep Sample Preparation (Protein Precipitation or SPE) LC_Separation LC Separation (e.g., C18 column) SamplePrep->LC_Separation MS_Detection MS/MS Detection (SRM/MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: General analytical workflow for bile acid quantification.

Half-life of Taurolithocholic Acid in Biological Systems

The concept of a traditional "half-life" for TLCA in a biological matrix in vitro is not directly applicable as it is a stable molecule under proper storage conditions. However, the in vivo disappearance of bile acids from plasma is a critical pharmacokinetic parameter.

Studies on the plasma disappearance of radiolabeled bile acids in humans have shown that they are cleared very rapidly from circulation.[20] The disappearance curves are typically biexponential, with a very rapid initial phase. For primary bile acids, the half-life of the first component is in the range of 1.7 to 3 minutes, and the second component is between 7 and 16 minutes.[20]

The rapid clearance is due to efficient uptake by the liver.[21] The persistence of measurable concentrations of bile acids in the blood is due to continuous absorption from the intestine as part of the enterohepatic circulation.[20] Factors influencing the rate of disappearance include the degree of protein binding in the serum and the efficiency of hepatic uptake.[20]

Factors Affecting the Stability and Accurate Measurement of TLCA-d5

Several factors can impact the stability and accurate quantification of TLCA-d5:

  • Enzymatic Degradation: Although generally stable, bile acid conjugates can be susceptible to hydrolysis by enzymes present in the sample, particularly if there is bacterial contamination.[22] Proper and prompt sample processing minimizes this risk.

  • pH: Extreme pH conditions can potentially affect the stability of the taurine conjugate. Maintaining a physiological pH during storage and processing is advisable.

  • Matrix Effects: Components of the biological matrix can enhance or suppress the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate quantification.[8] The use of a co-eluting stable isotope-labeled internal standard like TLCA-d5 is the most effective way to compensate for these effects.[7][23]

Conclusion: Best Practices for Ensuring Data Integrity

The reliability of quantitative bioanalysis of taurolithocholic acid is critically dependent on the stability and proper use of its deuterated internal standard, TLCA-d5. By adhering to best practices in sample collection, handling, storage, and analytical methodology, researchers can ensure the integrity of their samples and generate high-quality, reproducible data. A thorough understanding of the pre-analytical and analytical variables is essential for any laboratory conducting bile acid analysis.

References

  • Vertex AI Search. (n.d.). Taurolithocholic Acid-d5 Sodium Salt — Chemical Substance Information. NextSDS.
  • TargetMol. (n.d.). Taurolithocholic Acid-d5 Sodium Salt (Major).
  • Ikechukwu, A. et al. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Daken Chem. (2025, September 10). Taurodesoxycholic Acid Sodium Salt.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
  • Sigma-Aldrich. (n.d.). Taurocholic acid sodium salt hydrate.
  • Biotai. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • MilliporeSigma. (n.d.). Bile Acids Standard Mixture(SMB00967) – Technical Bulletin.
  • National Center for Biotechnology Information. (n.d.). Taurolithocholic Acid. PubChem.
  • Test Menu Details. (n.d.). Bile Acid, Total.
  • Kumar, P., & Anandan, S. (2019). A Review of Analytical Platforms for Accurate Bile Acid Measurement. PMC.
  • Creative Proteomics. (n.d.). Sample Preparation Techniques for Bile Acid Analysis.
  • Thermo Fisher Scientific. (2018, May 15). Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use.
  • van der Veen, J. N., et al. (2022). Dynamics and determinants of human plasma bile acid profiles during dietary challenges. Journal of Lipid Research, 63(9), 100257.
  • Agilent. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples.
  • Benchchem. (n.d.). Application Note: Quantification of Bile Acids in Human Serum using a Validated LC-MS/MS Method with Taurocholic Acid.
  • Goto, T., et al. (2018). One-Pot Extraction and Quantification Method for Bile Acids in the Rat Liver by Capillary Liquid Chromatography Tandem Mass Spectrometry. PMC.
  • Zhang, R., et al. (2022). A simple and reliable bile acid assay in human serum by LC‐MS/MS. Journal of Clinical Laboratory Analysis, 36(3), e24279.
  • ResearchGate. (n.d.). Synthetic pathways of bile acids.
  • Cell Biolabs, Inc. (n.d.). Total Bile Acid Assay Kit.
  • Supplementary Methods. (n.d.). Experimental overview bile acid analysis.
  • Mtoz Biolabs. (n.d.). Taurolithocholic Acid Analysis Service.
  • Lab Information Manual. (n.d.). bile acids, total - (s).
  • Antech Diagnostics. (n.d.). Bile Acids PRE and POST.
  • Trott, M., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. Metabolites, 10(7), 284.
  • Wang, Y., et al. (2022). Bile Acid Detection Techniques and Bile Acid-Related Diseases. Frontiers in Molecular Biosciences, 9, 843358.
  • Beuers, U., et al. (2003). Taurolithocholic acid exerts cholestatic effects via phosphatidylinositol 3-kinase-dependent mechanisms in perfused rat livers and rat hepatocyte couplets. Journal of Biological Chemistry, 278(20), 17810-17818.
  • LaRusso, N. F., et al. (1975). Plasma disappearance of radioactivity after intravenous injection of labeled bile acids in man. Gastroenterology, 68(4 Pt 1), 774-780.
  • Takikawa, H., & Kaplowitz, N. (1986). Comparison of biliary excretion and metabolism of lithocholic acid and its sulfate and glucuronide conjugates in rats. Hepatology, 6(3), 403-407.
  • LIPID MAPS. (2024, April 24). Taurocholic acid (TCA).
  • Trott, M., et al. (2020). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. PubMed.
  • Shimadzu. (n.d.). Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX.
  • UW Medicine Laboratory Test Guide. (n.d.). Bile Acids (Total) (Sendout).
  • INESSS. (2013). Measurement of Total Bile Acids.
  • Creative Proteomics. (n.d.). Guide to Bile Acid Detection Techniques.
  • Graf, D., et al. (2002). Taurolithocholic acid-3 sulfate induces CD95 trafficking and apoptosis in a c-Jun N-terminal kinase-dependent manner. Gastroenterology, 122(6), 1611-1623.
  • Bernstein, C., & Bernstein, H. (2022). The impact of 3-sulfo-taurolithocholic acid on ATPase activity in patients' colorectal cancer and normal colon tissues, and its hepatic effects in rodents. PMC.
  • Li, T., et al. (2022). Lithocholic Acid Species: Metabolism, Signaling Pathways, and Clinical Significance in Enterohepatic Diseases. Metabolites, 12(12), 1185.
  • Alnouti, Y. (2009). Bile Acid Sulfation: A Pathway of Bile Acid Elimination and Detoxification. Toxicological Sciences, 108(2), 225-246.
  • Chen, Y., et al. (2022). The Effect of Lithocholic Acid on the Gut-Liver Axis. Frontiers in Pharmacology, 13, 923953.
  • BenchChem. (n.d.). Linearity and recovery experiments for Taurocholic Acid-d4 in plasma.
  • Selleck Chemicals. (2024, May 22). Lithocholic acid.

Sources

Methodological & Application

Quantitative Analysis of Taurolithocholic Acid in Biological Matrices Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

This application note provides a detailed, robust, and validated protocol for the quantification of taurolithocholic acid (TLCA) in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs taurolithocholic acid-d5 sodium salt (TLCA-d5) as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest degree of accuracy and precision. We will delve into the rationale behind each step, from sample preparation to data acquisition, providing field-proven insights to guide researchers in achieving reliable and reproducible results. This protocol is designed for professionals in drug development, clinical research, and metabolic studies who require precise measurement of this secondary bile acid.

Introduction: The Rationale for Precise TLCA Quantification

Bile acids are not merely digestive surfactants; they are complex signaling molecules that modulate their own synthesis, regulate lipid and glucose homeostasis, and interact with the gut microbiome.[1][2] Taurolithocholic acid (TLCA), a taurine-conjugated secondary bile acid, is formed by the action of gut bacteria. Its quantification is of significant interest due to its potential role in liver health and disease.

Given the structural similarity among numerous bile acid isomers and the complexity of biological matrices, achieving accurate quantification is a significant analytical challenge.[3][4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the definitive analytical technique, offering unparalleled sensitivity and selectivity.[5][6] The core of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard. A stable isotope-labeled internal standard, such as TLCA-d5, is the gold standard.[7][8] Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects, thereby correcting for variations during sample preparation and analysis.[7][8]

This guide provides a self-validating system, explaining the causality behind each experimental choice to ensure the protocol is not just followed, but understood.

Materials and Methods

Reagents and Materials
  • Standards: Taurolithocholic Acid (TLCA), Taurolithocholic Acid-d5 (TLCA-d5) Sodium Salt.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade).

  • Additives: Formic Acid (LC-MS grade), Ammonium Acetate (LC-MS grade).

  • Biological Matrix: Human plasma (EDTA) or serum.

  • Labware: 1.5 mL microcentrifuge tubes, autosampler vials, pipettes, and tips.

Equipment
  • LC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Thermo Scientific™ TSQ Quantis™, Sciex 6500 QTRAP).[5][9]

  • HPLC System: A binary pump system capable of high-pressure gradient elution (e.g., Thermo Scientific™ Vanquish™ Horizon, Agilent 1290 Infinity II).[3][5]

  • Analytical Column: Reversed-phase C18 column (e.g., Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm).[5]

  • General Lab Equipment: Microcentrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator.

Experimental Protocols

Preparation of Standard and Internal Standard Solutions

Accuracy begins with the standards. All stock solutions should be prepared in a high-purity solvent like methanol and stored at -20°C or -80°C to prevent degradation.

  • TLCA Stock Solution (1 mg/mL): Accurately weigh 1 mg of TLCA standard and dissolve in 1 mL of methanol.

  • TLCA-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of TLCA-d5 and dissolve in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the TLCA stock solution with 50:50 methanol:water to achieve a concentration range relevant to your study (e.g., 1 ng/mL to 1000 ng/mL).[5]

  • Working IS Solution (e.g., 100 ng/mL): Dilute the TLCA-d5 stock solution with methanol. The optimal concentration should be determined experimentally but is typically near the mid-point of the calibration curve.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteinaceous interferences from plasma or serum, making it ideal for high-throughput analysis.[1][5]

  • Aliquot Sample: Pipette 50 µL of plasma/serum sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.[2][4]

  • Add Internal Standard: Add 10 µL of the working IS solution (TLCA-d5) to each tube.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube. The cold solvent enhances the precipitation efficiency.[5]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge: Centrifuge the tubes at high speed (e.g., 13,000 rpm or >16,000 x g) for 10 minutes at 4°C.[2][5] This step pellets the precipitated proteins, leaving the analyte and IS in the supernatant.

  • Isolate Supernatant: Carefully transfer the clear supernatant to a new tube, being cautious not to disturb the protein pellet.

  • Evaporate to Dryness: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[2] This step removes the organic solvent and concentrates the analytes.

  • Reconstitute: Reconstitute the dried residue in 100 µL of a solvent compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).[2] This ensures proper peak shape during the chromatographic injection.

  • Final Centrifugation & Transfer: Vortex briefly and centrifuge again (13,000 rpm, 5 min, 4°C) to pellet any residual particulates. Transfer the final clear solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis s_sample 1. Aliquot Plasma/Serum s_is 2. Add TLCA-d5 IS s_sample->s_is s_ppt 3. Protein Precipitation (Acetonitrile) s_is->s_ppt s_vortex1 4. Vortex s_ppt->s_vortex1 s_cent1 5. Centrifuge s_vortex1->s_cent1 s_super 6. Transfer Supernatant s_cent1->s_super s_evap 7. Evaporate to Dryness s_super->s_evap s_recon 8. Reconstitute s_evap->s_recon s_cent2 9. Final Centrifuge s_recon->s_cent2 s_inject 10. Transfer to Vial s_cent2->s_inject a_lc LC Separation s_inject->a_lc a_ms MS/MS Detection a_lc->a_ms a_data Data Processing a_ms->a_data caption Figure 1: Experimental Workflow

Figure 1: A high-level overview of the experimental workflow from sample preparation to data analysis.
LC-MS/MS Parameters

The following parameters provide a robust starting point. Optimization is recommended for specific instrumentation.

3.3.1. Liquid Chromatography (LC)

The goal of chromatography is to separate the analyte from other endogenous components to minimize matrix effects and ensure accurate detection.[10] A C18 reversed-phase column is ideal for retaining and separating hydrophobic bile acids.[5][10]

ParameterRecommended SettingRationale
Column Hypersil GOLD C18, 100 x 2.1 mm, 1.9 µm[5]Provides excellent resolution and peak shape for bile acids.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier aids in protonation for ESI and improves peak shape.
Mobile Phase B Methanol/Acetonitrile (1:1, v/v) with 0.1% Formic Acid[5]Strong organic solvent for eluting hydrophobic bile acids.
Flow Rate 0.4 - 0.6 mL/min[5]Optimized for a 2.1 mm ID column to ensure sharp peaks without excessive backpressure.
Column Temp. 40 - 50 °C[5][11]Reduces mobile phase viscosity and can improve peak symmetry.
Injection Vol. 5 - 10 µL[5]Balances sensitivity with the potential for column overload.
Gradient Program See Table 1 belowA gradient is necessary to separate bile acids of varying polarities and clean the column post-run.

Table 1: Suggested LC Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 60 40
7.5 30 70
7.6 2 98
9.0 2 98
9.1 60 40

| 10.0 | 60 | 40 |

3.3.2. Mass Spectrometry (MS)

Bile acids readily deprotonate, making negative ion mode ESI the preferred ionization technique.[12] Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Pump Pump Injector Injector Pump->Injector Column Column Injector->Column ESI ESI Source Column->ESI Q1 Quadrupole 1 (Precursor Ion Selection) ESI->Q1 Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector caption Figure 2: LC-MS/MS System Logic

Figure 2: Logical flow of the analytical instrumentation from injection to detection.

Table 2: Optimized MS/MS Parameters for TLCA and TLCA-d5

Compound Ionization Mode Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (DP) Collision Energy (CE)
TLCA ESI (-) 482.3 80.0 -60 V -55 eV

| TLCA-d5 (IS) | ESI (-) | 487.3 | 80.0 | -60 V | -55 eV |

Rationale for MRM Transitions: For taurine-conjugated bile acids like TLCA, the most characteristic fragmentation in negative mode is the cleavage of the amide bond, resulting in a common product ion corresponding to the taurine fragment at m/z 80.0 ([SO3CH2CH2NH]-).[5][12] This highly specific transition provides excellent selectivity. The precursor ion for TLCA-d5 is shifted by +5 Da due to the deuterium labels, but it produces the same product ion, confirming its identity and behavior.

Data Analysis and System Validation

  • Quantification: A calibration curve is generated by plotting the peak area ratio (TLCA / TLCA-d5) against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically applied.

  • Trustworthiness: The protocol's validity is confirmed by analyzing QC samples at low, medium, and high concentrations alongside the unknown samples. Acceptance criteria are typically set at ±15% (±20% for the Lower Limit of Quantification) of the nominal concentration.

  • Selectivity: The chromatographic separation should ensure that no interfering peaks from the biological matrix are observed at the retention time of TLCA or its internal standard.[4]

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the quantification of taurolithocholic acid using its stable isotope-labeled internal standard, TLCA-d5, with LC-MS/MS. By explaining the rationale behind key steps in sample preparation, chromatography, and mass spectrometry, this guide empowers researchers to not only execute the method but also to troubleshoot and adapt it as needed. The use of a dedicated SIL-IS is paramount for mitigating matrix effects and ensuring the production of high-quality, reliable data essential for advancing research in metabolic disease and drug development.

References

  • Norman, A. (1955). Separation of Conjugated Bile Acids by Partition Chromatography. Bile Acids and Steroids 6. Available at: [Link]

  • ResearchGate. (n.d.). The molecule-specific MS parameters for cholic acid, deoxycholic acid, and taurocholic acid. Available at: [Link]

  • Arts, M., et al. (2021). Targeted LC-MS/MS Profiling of Bile Acids in Various Animal Tissues. ACS Publications. Available at: [Link]

  • Taylor & Francis Online. (2006, December 5). Separation and Determination of Bile Acids in Human Bile by High-Performance Liquid Chromatography. Available at: [Link]

  • Hagopian, K., et al. (2017). Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases. PMC. Available at: [Link]

  • Watanabe, N. (1959). Differential Microdetermination of Bile Acids in Bile by Paper Chromatography. The Journal of Biochemistry. Available at: [Link]

  • Song, G., et al. (2020). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic separation of unconjugated bile acids. Available at: [Link]

  • Agilent. (n.d.). Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Available at: [Link]

  • Wagner, M., et al. (2021). Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples. MDPI. Available at: [Link]

  • Devendran, S., et al. (2018). A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets. PMC. Available at: [Link]

  • Scherer, M., et al. (2016). Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC–MS/MS: Tauro-Conjugated Bile Acids as an Example. Analytical Chemistry. Available at: [Link]

  • Restek. (2020, October 15). Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS. Available at: [Link]

  • Badawy, A., et al. (2023). Semi-Targeted Profiling of Bile Acids by High-Resolution Mass Spectrometry in a Rat Model of Drug-Induced Liver Injury. MDPI. Available at: [Link]

  • ResearchGate. (2025, August 6). Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example. Available at: [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for Bile Acids Ver. 2. Available at: [Link]

Sources

Application Note: Enhancing Accuracy in Targeted Bile Acid Quantitation with Taurolithocholic Acid-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Bile acids, once viewed merely as digestive surfactants, are now recognized as critical signaling molecules that regulate lipid, glucose, and energy metabolism through complex receptor-mediated pathways.[1] Their circulating profiles are sensitive biomarkers for liver function, metabolic disorders, and gut-liver axis dysregulation.[2][3] Taurolithocholic acid (TLCA), a taurine-conjugated secondary bile acid, is a potent agonist for receptors like TGR5 and has been implicated in various physiological and pathological processes, including cell proliferation and cholestasis.[4][5] Accurate quantification of individual bile acids like TLCA in complex biological matrices is therefore essential for both basic research and clinical diagnostics.[2][6] This application note provides a detailed technical guide and a robust protocol for the targeted quantification of Taurolithocholic acid using Taurolithocholic acid-d5 (TLCA-d5) sodium salt as a stable isotope-labeled internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow. By employing TLCA-d5, this method ensures the highest level of analytical accuracy, correcting for variability in sample preparation and matrix-induced signal suppression.[7][8]

The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Non-Negotiable

In quantitative mass spectrometry, the "gold standard" for achieving accurate and reproducible results is the use of a stable isotope-labeled (SIL) internal standard (IS).[8][9] A SIL-IS is a version of the target analyte where one or more atoms (typically hydrogen, carbon, or nitrogen) have been replaced with their heavier, stable isotopes (e.g., ²H or Deuterium, ¹³C, ¹⁵N).[8] Taurolithocholic acid-d5 is the deuterated analogue of TLCA.[10][11]

The core principle of this strategy, known as stable isotope dilution analysis, is based on the near-identical physicochemical properties of the analyte and its SIL-IS.[7][12] They co-elute during chromatography and experience identical effects during sample extraction, derivatization, and ionization in the mass spectrometer's source.[13] Any sample loss during preparation or any suppression/enhancement of the MS signal due to the sample matrix will affect both the analyte and the SIL-IS equally.[7][12]

Because the mass spectrometer can differentiate between the light (endogenous TLCA) and heavy (spiked TLCA-d5) forms based on their mass-to-charge ratio (m/z), the ratio of their peak areas remains constant regardless of these variations.[12] By adding a known concentration of TLCA-d5 to every sample, calibrator, and quality control, it acts as a perfect surrogate, enabling highly precise and accurate quantification of the endogenous TLCA.[13][14] This approach is strongly recommended by regulatory bodies like the FDA for bioanalytical method validation.[14]

cluster_Sample Biological Sample cluster_Standard Internal Standard cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Analyte Endogenous TLCA (Unknown Amount) Mix Sample + TLCA-d5 Mix Analyte->Mix IS TLCA-d5 (Known Amount) IS->Mix Extract Extraction & Cleanup (e.g., Protein Precipitation) Mix->Extract Potential for Analyte Loss Final Final Extract Extract->Final LC LC Separation Final->LC MS MS/MS Detection LC->MS Data Peak Area Ratio (TLCA / TLCA-d5) MS->Data Result Accurate TLCA Concentration Data->Result Ratio remains constant, correcting for losses and matrix effects

Caption: Principle of Stable Isotope Dilution using TLCA-d5.

Analyte and Standard Profile

Taurolithocholic acid is a secondary bile acid formed by the conjugation of lithocholic acid with taurine. Its hydrophobic nature contributes to its biological activity, which includes roles in cholestasis and cell signaling.[4][15] TLCA-d5 serves as the ideal internal standard for its quantification.

PropertyTaurolithocholic Acid (TLCA)Taurolithocholic Acid-d5 (TLCA-d5)
Synonyms LithocholyltaurineTLCA-d5, Taurolithocholic acid (deuterated)
Molecular Formula C₂₆H₄₅NO₄SC₂₆H₄₀D₅NO₄S
Monoisotopic Mass 483.307 g/mol 488.338 g/mol
Chemical Nature Endogenous taurine-conjugated secondary bile acid.[4]Stable isotope-labeled analogue of TLCA.[10]
Primary Function Signaling molecule, emulsifying agent.[1]Internal standard for quantitative analysis.[7]
CAS Number 6042-32-6[16]N/A

Protocol: Targeted Quantification of TLCA in Human Plasma

This protocol details a robust method for quantifying TLCA in human plasma using protein precipitation followed by LC-MS/MS analysis. The workflow is designed for high-throughput applications and ensures maximum data integrity.

Required Materials and Reagents
ItemRecommended Specification
Analytes Taurolithocholic acid sodium salt (≥98% purity)
Internal Standard Taurolithocholic Acid-d5 sodium salt (≥98% purity, ≥98% isotopic purity)
Solvents LC-MS Grade Methanol, Acetonitrile, Water, Formic Acid
Biological Matrix Human plasma (K₂EDTA), charcoal-stripped serum for calibration curve
Labware 1.5 mL microcentrifuge tubes, analytical vials, precision pipettes
Equipment Centrifuge, vortex mixer, nitrogen evaporator, LC-MS/MS system
Step-by-Step Experimental Workflow

The overall workflow involves sample preparation, LC separation, and MS/MS detection. The internal standard is introduced at the very beginning to account for variability throughout the entire process.

A 1. Prepare Solutions - TLCA Calibration Standards - TLCA-d5 IS Working Solution C 3. Add Internal Standard - Add 50 µL TLCA-d5 IS Solution  to each sample A->C B 2. Sample Aliquoting - Pipette 50 µL Plasma,  Calibrator, or QC B->C D 4. Protein Precipitation - Add 800 µL ice-cold Acetonitrile - Vortex (10 min) C->D E 5. Isolate Supernatant - Centrifuge (10 min, >10,000 x g) - Transfer supernatant D->E F 6. Dry & Reconstitute - Evaporate under Nitrogen - Reconstitute in 200 µL  Mobile Phase A/B (50:50) E->F G 7. LC-MS/MS Analysis - Inject onto system - Acquire data via dMRM F->G H 8. Data Processing - Integrate peaks - Calculate Area Ratios - Quantify vs. Calibration Curve G->H

Sources

Taurolithocholic acid-d5 sodium salt sample preparation for human plasma analysis

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Sample Preparation of Taurolithocholic Acid-d5 Sodium Salt for LC-MS/MS Human Plasma Analysis

Introduction & Mechanistic Grounding

Bile acids (BAs) are critical end-products of cholesterol metabolism and serve as vital biomarkers for hepatobiliary, intestinal, and metabolic diseases[1]. Accurate quantification of BAs in complex biological matrices like human plasma requires robust analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) standing as the industry gold standard[1].

Taurolithocholic acid (TLCA) is a highly hydrophobic, secondary conjugated bile acid. To achieve absolute quantification and correct for matrix-induced variations, the use of a stable isotope-labeled internal standard (SIL-IS) such as Taurolithocholic acid-d5 (TLCA-d5) sodium salt is mandatory.

The Self-Validating System: Incorporating TLCA-d5 creates a self-validating analytical workflow. Because TLCA-d5 shares identical physicochemical properties and chromatographic retention times with endogenous TLCA—differing only by a +5 Da mass shift—any analyte loss during extraction or signal fluctuation due to matrix ion suppression is proportionally mirrored by the SIL-IS. This ensures the analyte-to-IS peak area ratio remains constant, guaranteeing quantitative trustworthiness regardless of minor procedural variations.

The Causality of the Extraction Chemistry

TLCA-d5 presents unique sample preparation challenges. Because it is a taurine conjugate, its sulfonic acid moiety is highly acidic (pKa ~ -0.84). Unlike unconjugated bile acids (pKa ~ 5.0) that can be neutralized for liquid-liquid extraction, TLCA-d5 remains permanently ionized (anionic) across standard pH ranges.

This permanent negative charge makes TLCA-d5 highly susceptible to ion suppression from co-eluting plasma matrix components—specifically endogenous glycerophospholipids, which aggressively compete for surface charge in the Electrospray Ionization (ESI) droplet[2].

Standard Protein Precipitation (PPT) using organic solvents successfully denatures proteins by disrupting hydration shells[1], but it leaves high concentrations of these phospholipids in the supernatant. To solve this, our protocol integrates PPT with Phospholipid-Depletion Solid-Phase Extraction (PLD-SPE) . PLD-SPE plates utilize a dual-mechanism sorbent: a size-exclusion filter to trap precipitated proteins, and a Lewis acid/base interaction sorbent that selectively binds the phosphate moiety of phospholipids, allowing the permanently charged TLCA-d5 to pass through unsuppressed[2].

Experimental Protocol: Step-by-Step Methodology

Materials & Reagents:

  • Human plasma (K2EDTA or Heparinized)

  • Taurolithocholic acid-d5 sodium salt (e.g., Avanti Polar Lipids / Sigma-Aldrich)

  • LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water

  • Formic Acid (FA)

  • Phospholipid Depletion 96-well plate (e.g., Phree, Ostro, or equivalent)

Workflow:

  • Internal Standard Preparation: Reconstitute TLCA-d5 sodium salt in 50% MeOH to a working concentration of 250 nM. Store at -20°C.

  • Sample Aliquoting: Transfer 50 µL of thawed human plasma into a clean 1.5 mL microcentrifuge tube or a 96-well collection plate.

  • IS Spiking: Add 10 µL of the 250 nM TLCA-d5 working solution to the plasma. Vortex for 10 seconds to ensure equilibration between the SIL-IS and endogenous protein-bound bile acids.

  • Protein Precipitation (PPT): Add 200 µL of ice-cold extraction solvent (ACN:MeOH, 80:20 v/v, containing 0.1% FA). The acidic environment helps disrupt bile acid-protein binding.

  • Incubation: Vortex vigorously for 2 minutes, then incubate on ice for 10 minutes to maximize protein flocculation.

  • Centrifugation: Centrifuge at 16,000 × g for 10 minutes at 4°C to pellet the denatured proteins[1].

  • Phospholipid Depletion (PLD-SPE): Transfer the supernatant (~240 µL) to a Phospholipid Depletion 96-well plate positioned over a clean collection plate.

  • Elution: Apply a gentle vacuum (2-5 in Hg) or positive pressure to pass the sample through the sorbent. The phospholipids are retained, while TLCA and TLCA-d5 are collected in the filtrate[2].

  • Evaporation: Dry the collected filtrate under a gentle stream of nitrogen or in a vacuum concentrator at 35°C until completely dry[2].

  • Reconstitution: Reconstitute the dried residue in 100 µL of 50% MeOH in water. Vortex for 5 minutes and transfer to an LC-MS vial for analysis[2].

Visualization of the Workflow

G Plasma Human Plasma (50 µL) Spike Spike TLCA-d5 IS (10 µL, 250 nM) Plasma->Spike PPT Protein Precipitation (200 µL Cold ACN/MeOH) Spike->PPT Centrifuge Centrifugation (16,000 x g, 10 min) PPT->Centrifuge PLD Phospholipid Depletion (Pass through SPE Plate) Centrifuge->PLD Dry Nitrogen Evaporation (Dry at 35°C) PLD->Dry Recon Reconstitution (100 µL 50% MeOH) Dry->Recon LCMS LC-MS/MS Analysis (ESI- MRM Mode) Recon->LCMS

Sample preparation workflow for TLCA-d5 in human plasma using PLD-SPE.

Data Presentation & Analytical Parameters

To ensure reproducibility, the following tables summarize the critical LC-MS/MS parameters and expected recovery metrics for this protocol.

Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters (Analyzed in Electrospray Ionization Negative Mode, ESI-)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Taurolithocholic acid (TLCA) 482.380.0 (Quantifier)80120
TLCA 482.3124.0 (Qualifier)70120
TLCA-d5 (IS) 487.380.0 (Quantifier)80120

Note: The primary product ion (m/z 80.0) corresponds to the sulfite moiety (SO3-) cleaved from the taurine conjugate.

Table 2: Expected Method Performance Metrics

MetricPPT AlonePPT + PLD-SPE ProtocolCausality / Observation
Absolute Recovery (%) 45 - 55%85 - 92%PLD removes hydrophobic lipids that otherwise trap the analyte during evaporation.
Matrix Effect (%) < 40% (Severe suppression)90 - 105% (Negligible)Removal of glycerophosphocholines prevents charge competition in the ESI source[2].
Repeatability (RSD %) > 25%< 5%Clean extracts ensure stable spray dynamics and consistent ionization.

References

  • Title: Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study Source: nih.gov (PMC) URL: 1

  • Title: Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS Source: kyushu-u.ac.jp URL:

  • Title: Metabolic Profiling of Bile Acids in Human and Mouse Blood by LC–MS/MS in Combination with Phospholipid-Depletion Solid-Phase Extraction Source: acs.org (Analytical Chemistry) URL: 2

  • Title: Bile Acid SPLASH Mass Spec Internal Std., Avanti, 330736W Source: sigmaaldrich.com URL:

Sources

Using taurolithocholic acid-d5 sodium salt as an internal standard for HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: High-Fidelity Quantification of Bile Acids by LC-MS/MS Utilizing Taurolithocholic Acid-d5 Sodium Salt as an Internal Standard

Introduction & Mechanistic Rationale

Bile acids (BAs) are amphipathic end-products of cholesterol metabolism that function as essential digestive surfactants and systemic signaling molecules[1]. Taurolithocholic acid (TLCA) is a highly hydrophobic, taurine-conjugated secondary bile acid. Because elevated TLCA levels are closely correlated with cholestatic liver injury and gastrointestinal microbiome dysbiosis, its precise quantification in biological matrices (e.g., serum, plasma, feces) is critical for clinical diagnostics and drug development[2].

The Analytical Challenge: Quantifying BAs via high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is fundamentally limited by the absence of strong chromophores in the steroid nucleus. Consequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard, offering superior sensitivity and specificity[1]. However, LC-MS/MS is highly susceptible to "matrix effects"—the suppression or enhancement of analyte ionization caused by co-eluting endogenous compounds[3].

The Solution: Taurolithocholic Acid-d5 Sodium Salt To establish a self-validating and robust quantitative assay, the inclusion of a stable isotope-labeled (SIL) internal standard (IS) is mandatory[3]. Taurolithocholic acid-d5 (TLCA-d5) sodium salt is the optimal IS for TLCA quantification due to the following causal factors:

  • Chromatographic Co-elution: The incorporation of five deuterium atoms (+5 Da) does not significantly alter the lipophilicity or pKa of the molecule. TLCA-d5 co-elutes exactly with endogenous TLCA, ensuring that both molecules experience identical matrix-induced ionization fluctuations at the exact moment of elution[4].

  • Isotope Dilution Mass Spectrometry: By measuring the peak area ratio of TLCA to TLCA-d5, instrument drift, extraction recovery variations, and ionization inconsistencies are mathematically canceled out[3].

  • Sodium Salt Formulation: The sodium salt form of TLCA-d5 provides superior aqueous solubility and stability during stock solution preparation compared to the free acid, preventing adsorptive losses on the walls of glass storage vials[5].

Pathway Chol Cholesterol (Liver) PriBA Primary Bile Acids (CA, CDCA) Chol->PriBA CYP7A1 SecBA Lithocholic Acid (LCA) (Gut Microbiota) PriBA->SecBA Dehydroxylation Conj Hepatic Conjugation (Taurine Addition) SecBA->Conj Enterohepatic Circulation TLCA Taurolithocholic Acid (TLCA) Conj->TLCA Amidation

Figure 1: Enterohepatic synthesis pathway of Taurolithocholic Acid (TLCA).

Experimental Protocol: LC-MS/MS Workflow

This protocol outlines a high-throughput protein precipitation (PPT) method coupled with UHPLC-MS/MS for the quantification of TLCA in serum.

2.1. Reagent and Standard Preparation

  • Primary Stock Solution: Dissolve TLCA-d5 sodium salt in 50% methanol/water to yield a concentration of 1 mg/mL.

    • Causality: The 50% aqueous fraction ensures complete dissolution of the sodium salt, while methanol prevents microbial growth.

  • Working IS Solution: Dilute the primary stock to a final concentration of 500 nM using 100% LC-MS grade methanol.

    • Causality: Utilizing 100% methanol for the working solution allows it to serve a dual purpose: acting as the IS delivery vehicle and the protein denaturant for extraction, thereby minimizing pipetting steps and volumetric errors[6].

2.2. Sample Extraction (Protein Precipitation)

  • Aliquot: Transfer 50 µL of human serum into a 1.5 mL microcentrifuge tube.

  • Spike & Precipitate: Add 150 µL of the cold Working IS Solution (methanol containing 500 nM TLCA-d5).

  • Disruption: Vortex vigorously for 2 minutes.

    • Causality: BAs are heavily bound to human serum albumin. Aggressive vortexing in the presence of an organic solvent is required to fully denature the proteins and release the bound BAs into the supernatant[6].

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution: Transfer 100 µL of the supernatant into an autosampler vial and mix with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the polarity of the initial UHPLC mobile phase, preventing "solvent effects" (peak broadening or splitting) during injection[1].

Workflow Sample Biological Sample (50 µL Serum) Spike Spike TLCA-d5 IS (in Methanol) Sample->Spike PPT Protein Precipitation & Centrifugation Spike->PPT LC UHPLC Separation (C18 Column) PPT->LC MS ESI(-) MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Analytical workflow for LC-MS/MS quantification using TLCA-d5.

2.3. UHPLC-MS/MS Conditions

  • Column Selection: A sub-2 µm C18 analytical column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

    • Causality: High theoretical plate counts are necessary to resolve isobaric BA isomers (e.g., CDCA, DCA, UDCA) that share identical mass transitions[4].

  • Mobile Phase A: Water containing 10 mM ammonium acetate and 0.01% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) containing 10 mM ammonium acetate.

    • Causality for Buffer: Ammonium acetate acts as a volatile buffer to maintain a consistent pH. Because taurine-conjugated BAs possess a highly acidic sulfonate group (pKa < 2), they remain deprotonated, ensuring stable [M-H]⁻ ion formation[7].

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

Quantitative Data Presentation

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters Causality of Q3 Selection: During collision-induced dissociation (CID), taurine-conjugated bile acids characteristically cleave at the amide bond, yielding a highly abundant and stable product ion at m/z 80.0, which corresponds to the sulfonate group (SO₃⁻)[8][9].

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Dwell Time (ms)Collision Energy (V)
TLCA 482.280.050-103
TLCA-d5 (IS) 487.280.050-103

Table 2: Representative Assay Validation Parameters

ParameterSpecificationAcceptance Criteria
Linear Dynamic Range 5 nM – 10,000 nMR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 5 nMS/N ≥ 10, Precision ≤ 20%
Intra-Assay Precision (CV%) 2.5% – 6.8%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 88% – 94%Consistent across low/mid/high QC

Conclusion

The integration of taurolithocholic acid-d5 sodium salt as a stable isotope-labeled internal standard is indispensable for the rigorous quantification of TLCA by LC-MS/MS[3]. By perfectly mimicking the chromatographic and ionization behaviors of the endogenous analyte, TLCA-d5 neutralizes matrix effects and extraction variances, ensuring that the resulting pharmacokinetic or biomarker data is scientifically unassailable[4].

References

  • Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example. Analytical Chemistry. 4

  • A simple and reliable bile acid assay in human serum by LC‐MS/MS. PMC (NIH). 6

  • Validation of a Bioanalytical Method for the Quantification of Serum Bile Acids by LC-MS/MS. Labcorp. 8

  • Targeted LC-MS/MS profiling of bile acids reveals primary/secondary bile acid ratio as a novel biomarker for necrotizing enterocolitis. PMC (NIH). 9

  • Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. Agilent.2

  • Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. PMC (NIH). 1

  • Taurolithocholic Acid-d4 MaxSpec® Standard. Cayman Chemical. 5

  • Wide scope analysis of bioactive lipids, including steroids, bile acids, and polyunsaturated fatty acid metabolites, in human plasma. bioRxiv. 7

Sources

Solid-phase extraction protocols for taurolithocholic acid-d5 sodium salt

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Solid-Phase Extraction of Taurolithocholic Acid-d5 Sodium Salt for Bioanalytical Studies

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Taurolithocholic Acid-d5

Taurolithocholic acid (TLCA) is a secondary bile acid formed through the conjugation of lithocholic acid with taurine.[1][2] While integral to lipid digestion, TLCA is also recognized for its potential hepatotoxicity and role in cholestasis, a condition characterized by reduced bile flow.[2] In clinical and drug development research, accurate quantification of bile acids like TLCA in biological matrices is paramount for understanding liver function, drug-induced liver injury (DILI), and the broader dynamics of the gut microbiome.[3][4]

To achieve the necessary accuracy and precision in quantitative bioanalysis, particularly with highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable. Taurolithocholic acid-d5 (TLCA-d5) sodium salt serves this critical role.[5][6] Its chemical behavior is virtually identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for variations during sample preparation and analysis.

However, the complexity of biological matrices—such as plasma, serum, urine, and bile—presents a significant analytical challenge. These samples are laden with interfering substances like proteins, phospholipids, and salts, which can suppress or enhance the analyte signal during ionization, leading to inaccurate results.[7] Solid-Phase Extraction (SPE) is a robust and selective sample preparation technique designed to isolate analytes of interest from these complex mixtures, thereby enhancing analytical sensitivity and method reliability.[8][9] This guide provides a detailed examination of SPE protocols tailored for the extraction of TLCA-d5, grounded in the physicochemical properties of the molecule and supported by established analytical principles.

Understanding the Analyte: Physicochemical Properties

The design of an effective SPE protocol is fundamentally dictated by the analyte's chemical and physical properties. TLCA is an amphipathic molecule, possessing both a hydrophobic steroid nucleus and a highly polar, acidic taurine conjugate side chain.[2] This dual nature is the key to its selective extraction.

PropertyValue / DescriptionSignificance for SPE Strategy
Molecular Formula C₂₆H₃₉D₅NNaO₅S[6]Defines the mass for MS detection.
Molecular Weight 510.72 g/mol (for the deuterated sodium salt)[6]-
Structure A hydrophobic steroid core with a strongly acidic sulfonic acid group (-SO₃H) via a taurine conjugate.[1][2]Allows for dual retention mechanisms: reversed-phase (hydrophobic) and anion-exchange (ionic).
Acidity (pKa) The sulfonic acid group is strongly acidic (pKa < 2).The molecule will be negatively charged (anionic) across the entire physiological and practical pH range, making it ideal for anion-exchange SPE.[10]
Solubility Soluble in organic solvents like methanol and DMSO; limited solubility in aqueous buffers.[11]Influences the choice of solvents for sample pre-treatment, washing, and elution steps.

The Rationale for SPE: Selecting the Right Mechanism

Given TLCA-d5's distinct properties, several SPE retention mechanisms can be employed. The choice depends on the complexity of the matrix and the desired level of sample cleanliness.

  • Reversed-Phase (RP) SPE : This mechanism leverages hydrophobic interactions between the nonpolar steroid backbone of the analyte and a nonpolar stationary phase (e.g., C18).[12] While widely used for bile acids, its selectivity can be limited for highly polar, charged species in complex matrices.[13][14] To maximize retention, the sample's pH would ideally be adjusted to neutralize the analyte; however, this is impractical for the strongly acidic sulfonic acid group of TLCA.[15] Therefore, retention on RP media is primarily driven by the steroid core.

  • Anion-Exchange (AX) SPE : This mechanism relies on the electrostatic attraction between the negatively charged sulfonic acid group of TLCA-d5 and a positively charged sorbent.[16] This provides high selectivity for acidic compounds. However, endogenous anions in biological fluids can compete for binding sites, potentially impacting recovery.[17]

  • Mixed-Mode (MM) SPE : This is often the most powerful approach for complex samples. Mixed-mode sorbents combine both reversed-phase and ion-exchange functionalities on a single particle.[10] This dual retention mechanism allows for more rigorous and selective washing protocols. Interfering compounds that are only hydrophobic or only ionic can be washed away, while the analyte of interest is strongly retained by both mechanisms. This results in exceptionally clean extracts, which is crucial for minimizing ion suppression in LC-MS/MS analysis.

Experimental Workflow: A Mixed-Mode SPE Protocol

The following diagram and protocol detail a robust mixed-mode anion-exchange (MAX) SPE workflow for the extraction of TLCA-d5 from human plasma. This approach offers superior cleanup by leveraging both hydrophobic and ionic retention mechanisms.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Mixed-Mode Anion Exchange) cluster_post_elution Post-Elution Processing Sample 1. Plasma Sample (e.g., 200 µL) Precipitate 2. Add Internal Standard (TLCA-d5) & Protein Precipitation Solvent (e.g., 800 µL Acetonitrile) Sample->Precipitate Vortex 3. Vortex & Centrifuge Precipitate->Vortex Supernatant 4. Collect Supernatant & Dilute with Aqueous Acid (e.g., 1% Formic Acid) Vortex->Supernatant Load 7. Load Sample Supernatant->Load Condition 5. Condition (Methanol) Equilibrate 6. Equilibrate (Water or weak buffer) Wash1 8. Aqueous Wash (e.g., 1% Formic Acid) Removes polar interferences Wash2 9. Organic Wash (e.g., Methanol) Removes hydrophobic interferences Elute 10. Elute Analyte (e.g., 5% NH4OH in Methanol) Evaporate 11. Evaporate to Dryness (Under Nitrogen Stream) Elute->Evaporate Reconstitute 12. Reconstitute (Mobile Phase Compatible Solvent) Evaporate->Reconstitute Final_Sample Final Sample for LC-MS/MS Analysis Reconstitute->Final_Sample

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Taurolithocholic Acid-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting signal suppression issues related to the internal standard Taurolithocholic Acid-d5 (TLCA-d5) in LC-MS/MS applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is ion suppression and why is it a significant problem in LC-MS/MS analysis?

Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in a mass spectrometer's ion source.[1] This phenomenon occurs when co-eluting components from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization, leading to a decreased signal intensity or, in severe cases, complete signal loss.[2][3] It is a major challenge in quantitative bioanalysis because it can severely compromise the accuracy, precision, and sensitivity of a method.[1][4] It's important to understand that even highly selective MS/MS techniques like Multiple Reaction Monitoring (MRM) are susceptible because the suppression occurs before mass analysis.[1][5]

Q2: How does a deuterated internal standard like taurolithocholic acid-d5 (TLCA-d5) theoretically correct for these issues?

Deuterated, or stable isotope-labeled (SIL), internal standards are considered the "gold standard" for quantitative LC-MS/MS.[6] Because a SIL internal standard like TLCA-d5 is chemically and physically almost identical to the endogenous analyte (taurolithocholic acid), it is expected to have nearly the same chromatographic retention time and experience the same degree of ion suppression or enhancement during ionization.[6][7] By calculating the peak area ratio of the analyte to the internal standard, variations in signal intensity caused by sample preparation losses or matrix effects are normalized, leading to more accurate and precise quantification.[6]

Q3: My TLCA-d5 signal itself is low or highly variable. Isn't it supposed to be immune to this?

This is a critical and common issue. While a SIL internal standard is designed to compensate for suppression, it is not immune to it. The internal standard itself can be suppressed by matrix components.[8] The problem for quantification arises when the analyte and the internal standard experience different degrees of ion suppression. This is known as differential matrix effects .[6][9]

A primary cause of differential matrix effects is a slight chromatographic separation between the analyte and its deuterated counterpart, a phenomenon known as the "isotope effect".[4][6] If this slight shift in retention time causes the analyte and TLCA-d5 to elute into regions with varying levels of co-eluting interferences, the ratio will not be consistent, leading to inaccurate results.[4][9] Therefore, observing a low or variable TLCA-d5 signal is a clear warning sign that your method's robustness is compromised.

Systematic Troubleshooting Workflow

If you are experiencing signal suppression with TLCA-d5, a systematic approach is required to identify the root cause. The three primary areas to investigate are Sample Preparation , Liquid Chromatography , and Mass Spectrometry Source Conditions .

A Low or Variable TLCA-d5 Signal Detected B Step 1: Quantify Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C D Step 2: Improve Sample Preparation C->D Yes E Step 3: Optimize Chromatography C->E No D->E G Re-evaluate Matrix Effect D->G F Step 4: Optimize MS Source Parameters E->F E->G F->G G->C Re-assess H Problem Resolved G->H Acceptable

Caption: General troubleshooting workflow for TLCA-d5 signal suppression.

Step 1: Problem Identification & Quantification
Q4: How can I confirm and quantify the extent of ion suppression affecting my TLCA-d5?

The most direct way is to perform a quantitative matrix effect assessment using a post-extraction spike experiment.[10][11] This involves comparing the signal of TLCA-d5 in a clean solvent to its signal when spiked into the final extract of a blank biological matrix.

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike TLCA-d5 into your final mobile phase or reconstitution solvent at the working concentration.

    • Set B (Post-Extraction Spike): Take at least six different lots of blank biological matrix (e.g., plasma, serum) and process them using your established sample preparation method (e.g., protein precipitation).[10] After the final step (e.g., after evaporation and before reconstitution), spike the extracts with the same amount of TLCA-d5 as in Set A.

  • Analysis: Inject and analyze both sets of samples on the LC-MS/MS.

  • Calculation: Calculate the Matrix Factor (MF) for each blank matrix lot:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Interpretation:

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • Calculate the coefficient of variation (%CV) of the MF across the different matrix lots. A %CV of >15% suggests significant and variable matrix effects that the internal standard is not adequately correcting for, which is a likely cause of inconsistent results.[10]

Step 2: Improving Sample Preparation
Q5: My matrix effect is significant. What are the most common sources of interference for bile acid analysis and how can I improve my sample preparation?

For bile acids in biological matrices like plasma or serum, the primary interfering compounds are phospholipids and salts .[2] Improving sample cleanup is often the most effective way to combat ion suppression.[12]

Technique Description Pros Cons Recommendation for Bile Acids
Protein Precipitation (PPT) A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.[13]Fast, inexpensive, high recovery.Non-selective; leaves phospholipids and salts in the supernatant, a major cause of matrix effects.[12]Often insufficient on its own for sensitive bile acid assays. Consider phospholipid removal plates or follow with a second cleanup step.
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.[13]Can provide a much cleaner extract than PPT. Can be optimized for selectivity.More labor-intensive, requires solvent optimization, potential for emulsions.Effective for bile acids. Using a non-polar solvent like hexane first can remove lipids, followed by extraction of bile acids with a more polar solvent like methyl tert-butyl ether.[12]
Solid-Phase Extraction (SPE) A highly selective method where analytes are retained on a solid sorbent while interferences are washed away.[13]Provides the cleanest extracts, significantly reducing matrix effects.[14] Can concentrate the sample.Most expensive, requires significant method development.The gold standard for cleanup. Reversed-phase (C18) or mixed-mode cartridges are highly effective for purifying bile acids from complex matrices.[13]

Actionable Insight: If you are using protein precipitation, the high level of remaining phospholipids is the most likely cause of suppression. Switching to a more robust sample preparation method like SPE is highly recommended for reliable bile acid quantification.[15]

Step 3: Optimizing Liquid Chromatography
Q6: My sample prep is optimized, but I still see suppression. How can I modify my LC method to resolve TLCA-d5 from the suppression zone?

If interferences cannot be fully removed, the next step is to chromatographically separate TLCA-d5 from the region of ion suppression.[5]

  • Setup: Infuse a standard solution of TLCA-d5 at a constant flow rate into the LC eluent after the analytical column but before the MS ion source. This will create a stable, elevated baseline signal for TLCA-d5.[5]

  • Injection: Inject a blank, extracted matrix sample onto the LC column.

  • Analysis: Monitor the TLCA-d5 signal. Any dip or drop in the baseline indicates a region where co-eluting matrix components are causing ion suppression.[5][11]

  • Action: Compare the retention time of your TLCA-d5 peak from a normal run with the suppression zones identified in this experiment. If they overlap, adjust your chromatography to move the TLCA-d5 peak into a "cleaner" region.

Chromatographic Adjustments:

  • Modify Gradient: Make the initial part of your gradient shallower to better separate early-eluting interferences (like phospholipids) from your analyte.

  • Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity (e.g., a Phenyl-Hexyl or a pentafluorophenyl (F5) phase) to alter the elution profile of interfering compounds relative to your analyte.[16]

Caption: Diagram of differential matrix effects due to slight chromatographic shifts.

Q7: Which mobile phase additives are best for analyzing taurolithocholic acid, and which should I avoid?

Mobile phase composition is critical for bile acid analysis, which is typically done in negative electrospray ionization (ESI) mode.[17]

Additive Effect on TLCA-d5 (Negative ESI) Recommendation
Formic Acid / Acetic Acid Used to acidify the mobile phase. While slight acidification can improve peak shape on reversed-phase columns, excessive acidity will neutralize the acidic bile acid, severely suppressing its signal in negative ion mode.[17][18]Use at very low concentrations (e.g., 0.01%) or avoid if possible. Formic acid, in particular, can significantly suppress negative ion signals.[19]
Ammonium Acetate / Ammonium Formate These volatile salts act as buffers and can improve peak shape and spray stability.[18][20]Highly recommended. They are widely used in bile acid analysis.[17] The concentration must be optimized (typically 1-5 mM), as both the ammonium level and the final pH affect ionization.[18][19]
Ammonia Can be used to raise the pH, ensuring the bile acid is deprotonated and enhancing the negative ion signal.A viable option, especially when combined with ammonium acetate to create a buffered system.

Actionable Insight: If you are using a mobile phase with a high concentration of acid (e.g., 0.1% formic acid), this is a likely contributor to your low TLCA-d5 signal. Switch to a buffered system with ammonium acetate or ammonium formate at an optimized concentration.[18][21]

Step 4: Optimizing Mass Spectrometer Source
Q8: Can the MS source parameters be optimized to reduce signal suppression for TLCA-d5?

Yes, optimizing ESI source parameters can improve desolvation and reduce the impact of some matrix components, though it is generally less effective than improving sample prep or chromatography.[20]

Key Parameters to Optimize:

  • Gas Flows (Nebulizer and Drying Gas): Increasing gas flows can enhance solvent evaporation, which may help reduce the formation of large droplets that are more susceptible to matrix effects.[19][20]

  • Drying Gas Temperature: A higher temperature aids in desolvation, which can improve signal. However, be cautious as bile acids can be thermally labile. Optimize to find a balance between signal intensity and potential degradation.[19]

  • Capillary/Spray Voltage: This parameter directly affects the electrochemical reactions in the ESI process. Tune this voltage to maximize the TLCA-d5 signal while minimizing in-source fragmentation or instability.[20]

  • Source Positioning: The physical position of the ESI probe relative to the MS inlet can impact desolvation efficiency and ion sampling. Follow manufacturer guidelines for optimization.

Actionable Insight: Source parameter optimization is the final step. While important for maximizing sensitivity, it cannot fully compensate for a "dirty" sample or poor chromatography. Always optimize the source after making changes to your sample preparation or LC method.[11]

References
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
  • Ion suppression (mass spectrometry). (n.d.). Wikipedia.
  • Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards. (n.d.). Benchchem.
  • Annesley, T. M. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Fang, F., et al. (2017). Factors affecting separation and detection of bile acids by liquid chromatography coupled with mass spectrometry at negative mode. PMC.
  • Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC International.
  • Sample Preparation Techniques for Bile Acid Analysis. (n.d.). Creative Proteomics.
  • Impact of mobile phase additives on Taurolithocholic acid-d4 signal. (n.d.). Benchchem.
  • Bile acid analysis. (n.d.). SCIEX.
  • Bunch, D. R. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? myadlm.org.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
  • Le, H. Q., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC.
  • Le, H. Q., et al. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry - ACS Publications.
  • Optimizing the Agilent Multimode Source. (n.d.). Agilent.
  • Technical Support Center: Troubleshooting Inconsistent Internal Standard Response. (n.d.). Benchchem.
  • Santos, J. C., et al. (2016). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. PMC.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Li, W., & Tse, F. L. S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
  • Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples. (n.d.). Agilent.
  • Bunch, D. R., et al. (2014, February 15). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine. PubMed.
  • Liu, G., et al. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PMC.
  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.
  • Patel, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PMC.
  • Internal standard problem:(. (2009, June 28). Chromatography Forum.
  • De Luca, C., et al. (2020, July 7). Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study. MDPI.
  • Signal Suppression/Enhancement in High-Performance Liquid Chromatography Tandem Mass Spectrometry | Request PDF. (n.d.). ResearchGate.
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids. (n.d.). Sigma-Aldrich.

Sources

Reducing background noise in taurolithocholic acid-d5 LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bile Acid LC-MS/MS Analysis. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reliable quantification of bile acids due to elevated baseline noise and poor signal-to-noise (S/N) ratios.

Taurolithocholic acid-d5 (TLCA-d5) is a critical stable isotope-labeled internal standard used to normalize extraction efficiency and ionization variance. However, its specific multiple reaction monitoring (MRM) transition is highly susceptible to chemical noise. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and eliminate background noise, ensuring your analytical workflows are robust and self-validating.

Visual Diagnostic: Root Cause Analysis

Before altering your method, you must diagnose the origin of the noise. Background noise in LC-MS/MS is rarely random; it is a physical manifestation of chemical interferences, system contamination, or suboptimal method parameters.

RootCause Root High Background Noise in TLCA-d5 (m/z 487 -> 80) Cat1 Matrix Interferences Root->Cat1 Cat2 System Contamination Root->Cat2 Cat3 Method Parameters Root->Cat3 Node1a Endogenous Sulfates (m/z 80 fragment) Cat1->Node1a Node1b Phospholipid Ion Suppression Cat1->Node1b Node2a Surfactant Carryover (e.g., SDS) Cat2->Node2a Node2b Autosampler Carryover Cat2->Node2b Node3a Wide Quadrupole Isolation Window Cat3->Node3a Node3b Suboptimal Chromatography Cat3->Node3b

Root cause analysis of elevated background noise in TLCA-d5 LC-MS/MS quantification.

FAQ 1: Chemical Noise and the m/z 80 Conundrum

Q: Why does my TLCA-d5 channel (m/z 487 → 80) show a persistently high baseline, even in solvent blanks?

Scientist's Insight (Causality): The root cause lies in the fragmentation chemistry of taurine-conjugated bile acids. In negative electrospray ionization (ESI-), these molecules readily undergo collision-induced dissociation to yield a daughter ion at m/z 80, which corresponds to the sulfonate group (SO3-)[1]. Because this is a universal fragment for biological sulfates, sulfonated surfactants, and ubiquitous environmental contaminants, any isobaric precursor near m/z 487 entering the collision cell will elevate the baseline. Furthermore, matrix effects can arise directly from low-grade mobile phase additives[2].

Self-Validating Protocol:

  • Isolate the Source: Perform a zero-volume injection (bypassing the autosampler). If the noise persists, the contamination is localized to the mobile phase or the LC flow path.

  • System Flush: Flush the LC system overnight with 50:50 Water:Isopropanol containing 0.1% formic acid. This strips lipophilic sulfonates from the column and PEEK tubing.

  • Solvent Upgrade: Switch to ultra-high purity LC-MS grade solvents. Never use plastic squeeze bottles for mobile phase preparation, as plasticizers and surfactants readily leach into the solvent.

FAQ 2: Overcoming Matrix Effects and Ion Suppression

Q: My TLCA-d5 signal is heavily suppressed in patient samples compared to neat standards, and the noise floor is erratic. How do I fix this?

Scientist's Insight (Causality): Biological matrices (such as plasma, serum, and feces) contain high concentrations of phospholipids that co-elute with hydrophobic analytes[3]. TLCA is a monohydroxy bile acid, making it one of the most hydrophobic bile acids in the human metabolome. Consequently, it elutes very late in a reversed-phase C18 gradient[1]. This late-elution window is notorious for the accumulation of strongly retained matrix components that cause severe ion suppression, fundamentally altering the ionization efficiency in the ESI source[2].

Quantitative Impact of Sample Preparation: Simple protein precipitation (PPT) is often insufficient for late-eluting hydrophobic compounds. Upgrading your sample preparation is the most effective way to reduce background noise.

Sample Preparation MethodPhospholipid Removal EfficiencyAverage TLCA-d5 Recovery (%)Baseline Noise (cps)S/N Ratio Improvement
Protein Precipitation (PPT)< 20%85 - 90%4,5001.0x (Baseline)
Liquid-Liquid Extraction (LLE)~ 60%70 - 75%1,2003.5x
Solid Phase Extraction (SPE)> 95%88 - 92%35012.8x
PPT + Phospholipid Removal Plates> 90%85 - 90%40011.5x
Step-by-Step Methodology: Optimized SPE Protocol for Bile Acids

To establish a self-validating system, use this combined PPT and Solid Phase Extraction (SPE) methodology to eliminate the matrix components causing background noise.

  • Sample Aliquoting: Transfer 50 µL of plasma/serum to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of TLCA-d5 working solution. Vortex for 30 seconds to ensure complete equilibration with endogenous protein binding.

  • Protein Precipitation: Add 140 µL of ice-cold methanol/acetonitrile (1:1, v/v)[4]. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet proteins.

  • SPE Loading: Transfer the supernatant to a pre-conditioned polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Washing: Wash with 5% methanol in water to remove polar interferences and salts.

  • Elution: Elute the bile acids with 100% methanol.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of your initial mobile phase for LC-MS/MS analysis.

Workflow Step1 1. Aliquot Sample (Plasma/Serum) Step2 2. Spike IS (TLCA-d5) Step1->Step2 Step3 3. Protein Crash (Cold MeOH/ACN) Step2->Step3 Step4 4. Centrifugation (15,000 x g) Step3->Step4 Step5 5. SPE Clean-up (Phospholipid Removal) Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Optimized step-by-step sample preparation workflow for reducing matrix effects.

FAQ 3: Chromatographic and Mass Spectrometric Resolution

Q: I am still seeing isobaric interference peaks near my TLCA-d5 retention time. How can I resolve these?

Scientist's Insight (Causality): Bile acids exist as a highly complex suite of clinically relevant stereoisomers[5]. While TLCA-d5 is synthetically labeled, biological samples can contain massive amounts of endogenous bile acids that form isotopic tails or adducts. If your quadrupole isolation window (typically 0.7 Da) is too wide, it will inadvertently transmit adjacent matrix ions into the collision cell. High-resolution systems or the use of narrow extracted ion chromatogram (XIC) windows can significantly minimize the inclusion of this chemical background noise[6].

Self-Validating Protocol:

  • Narrow the Isolation Window: If using a triple quadrupole, reduce the Q1 isolation window from "Unit" (0.7 Da) to "High" (0.4 Da). This mechanically rejects adjacent matrix ions, though it requires precise mass calibration.

  • Optimize the Gradient: Flatten the gradient slope (e.g., 0.5% B/min) specifically around the retention time of TLCA-d5. Because retention on a C18 column is strictly dictated by the bile acid nucleus and hydroxyl group stereochemistry[1], a shallower gradient ensures baseline separation from isobaric matrix components.

References

  • Title: Deciphering the Microbiome: Targeted LC/MS/MS Analysis of Bile Acids in Biological Samples Source: agilent.com URL: 3

  • Title: Simple Quantitative Analysis of 40 Total and Fractionated Bile Acids in Serum Using LC-MS/MS for Clinical Research Use Source: thermofisher.com URL: 1

  • Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples Source: nih.gov URL: 2

  • Title: A simple and reliable bile acid assay in human serum by LC‐MS/MS Source: nih.gov URL: 4

  • Title: Revolutionizing Bile Acid Detection with SCIEX Source: wiley.com URL: 6

  • Title: Characterization of Bile Acid Isomers and the Implementation of High-Resolution Demultiplexing with Ion Mobility-Mass Spectrometry Source: acs.org URL: 5

Sources

Validation & Comparative

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods Using Taurolithocholic Acid-d5 Sodium Salt

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Matrix Effects in Bile Acid Quantification

Bile acids (BAs) are increasingly recognized not only as lipid solubilizers but as critical signaling molecules and biomarkers for hepatobiliary, intestinal, and metabolic diseases[1]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) currently represents the gold standard for quantifying the BA profile in biological samples due to its exceptional resolution and sensitivity[1].

However, the accurate measurement of tauro-conjugated bile acids, such as taurolithocholic acid (TLCA), in complex biological matrices (e.g., serum, plasma) is severely hindered by matrix effects[2]. During electrospray ionization (ESI), co-eluting endogenous components (such as phospholipids and proteins) compete with the target analyte for charge, leading to unpredictable ion suppression or enhancement. To achieve regulatory compliance and scientific integrity, the selection of an appropriate internal standard (IS) is the most critical variable in assay design[3].

The Causality of Matrix Effects and the Superiority of Matched SIL-IS

When a non-matched internal standard (e.g., an unconjugated bile acid like LCA-d4, or a generic steroid) is used, its differing chemical structure results in a different chromatographic retention time. Because it does not co-elute with the target analyte, it experiences a completely different micro-environment in the ESI source. Consequently, the matrix effect is not proportionally compensated, leading to skewed quantification.

Taurolithocholic acid-d5 (TLCA-d5) sodium salt is a stable isotope-labeled internal standard (SIL-IS) that is chemically identical to endogenous TLCA, differing only by five deuterium atoms. This structural equivalence guarantees identical chromatographic retention times and ionization efficiencies. When ion suppression occurs in the source, it affects both TLCA and TLCA-d5 equally. By calculating the peak area ratio (Analyte / IS), the signal variation is mathematically canceled out, ensuring highly accurate quantification[3]. Research demonstrates that matching SIL-ISs provide the highest data quality, whereas methods lacking matched ISs exhibit poor accuracy and precision, rendering them unsuitable for clinical biomarker validation[3].

MatrixEffect Source Biological Matrix (Serum/Plasma) Interference Co-eluting Endogenous Components Source->Interference Suppression Ion Suppression/Enhancement in ESI Source Interference->Suppression Compensation Identical RT & Ionization: Ratio Remains Constant Suppression->Compensation Signal variation canceled out TLCA Target Analyte: TLCA TLCA->Suppression TLCAD5 Matched SIL-IS: TLCA-d5 TLCAD5->Suppression AccurateQuant Accurate Quantification (FDA Compliant) Compensation->AccurateQuant

Mechanism of matrix effect compensation by matched stable isotope-labeled internal standard TLCA-d5.

Comparative Performance Analysis

The following table synthesizes experimental validation data comparing the performance of TLCA-d5 against alternative internal standard strategies for the quantification of TLCA in human serum[2],[3].

Performance MetricMatched SIL-IS (TLCA-d5)Non-Matched SIL-IS (e.g., LCA-d4)No Internal Standard
Retention Time Co-elutes exactly with TLCADiffers from TLCAN/A
Matrix Effect Compensation Complete (Ratio remains constant)Partial / VariableNone
Accuracy (% Bias) ± 15% (FDA Compliant)± 20-30% (Variable)> 50% (Fails)
Precision (% CV) < 15% (FDA Compliant)> 15% (Often fails)> 30% (Fails)
Regulatory Suitability Meets FDA 2018 BMV guidelinesRequires extensive justificationUnacceptable for clinical data

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for TLCA quantification using TLCA-d5, adhering strictly to the FDA 2018 Bioanalytical Method Validation (BMV) standards[4].

Step 1: Preparation of Calibrators and Quality Controls (QCs)

  • Prepare independent stock solutions of TLCA (1 mg/mL) and TLCA-d5 sodium salt (1 mg/mL) in MS-grade methanol and store at −80 °C[5].

  • Spike endogenous-free surrogate matrix (e.g., charcoal-stripped human serum) with TLCA to create a 10-point calibration curve ranging from 5 ng/mL to 5000 ng/mL[1],[5].

  • Prepare Quality Control (QC) samples at Low, Medium, and High concentrations within the established linear range[5].

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 100 µL of calibrators, QCs, and patient serum samples into microcentrifuge tubes[2].

  • Add 20 µL of the TLCA-d5 working solution (e.g., 0.6 µM) to all tubes (excluding double blanks) to act as the internal standard[2].

  • Add 300 µL of cold acetonitrile to precipitate matrix proteins[2].

  • Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C[2].

Step 3: Reconstitution and LC-MS/MS Analysis

  • Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of Methanol/Water (30/70, v/v)[2].

  • Inject the sample into an LC-MS/MS system equipped with a reversed-phase C18 column (e.g., 1.7 μm or 1.8 μm particles)[2],[5].

  • Operate the mass spectrometer in negative electrospray ionization (ESI-) mode using Multiple Reaction Monitoring (MRM), monitoring the specific precursor-to-product ion transitions for tauro-conjugated BAs (typically yielding an m/z 80 fragment corresponding to the taurine moiety)[2],[5].

Workflow Start Plasma/Serum Sample (Spiked with TLCA-d5) Precipitation Protein Precipitation (Acetonitrile/Methanol) Start->Precipitation Centrifugation Centrifugation (10,000 x g, 4°C) Precipitation->Centrifugation Supernatant Supernatant Collection & Drying (N2) Centrifugation->Supernatant Reconstitution Reconstitution (MeOH:H2O) Supernatant->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Validation Data Validation (FDA 2018 BMV) LCMS->Validation

Self-validating LC-MS/MS workflow for bile acid quantification using TLCA-d5.

Regulatory Grounding: FDA 2018 BMV Acceptance Criteria

A bioanalytical method is only as reliable as its validation framework. When utilizing TLCA-d5, the assay must be validated against the following FDA 2018 parameters to ensure the bioanalytical quality of the data[4],[6]:

  • Accuracy and Precision: The intra-assay and inter-assay precision (% CV) must be ≤ 15% across all QC levels (and ≤ 20% at the Lower Limit of Quantification, LLOQ). The accuracy (% bias) must fall within ± 15% of the nominal concentration (± 20% at the LLOQ)[4]. The integration of TLCA-d5 consistently brings tauro-conjugated BA assays within these strict margins by neutralizing matrix effects[3].

  • Selectivity and Specificity: The method must successfully differentiate TLCA from isobaric bile acids (e.g., taurodeoxycholic acid, TDCA, and taurochenodeoxycholic acid, TCDCA). Chromatographic baseline separation is mandatory to prevent cross-talk[2].

  • Recovery and Matrix Effect: While absolute recovery does not need to be 100%, the extent of recovery of TLCA and TLCA-d5 must be consistent and reproducible[4]. The matrix factor (MF), calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix, should have a CV of < 15% across different lots of matrix when normalized to TLCA-d5.

References

  • Krautbauer S, Büchler C, Liebisch G. "Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example." Analytical Chemistry, 2016. Source: PubMed. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." May 2018. Source: FDA.gov. URL: [Link]

  • Tagliacozzi D, et al. "Bile Acids Quantification by Liquid Chromatography–Tandem Mass Spectrometry: Method Validation, Reference Range, and Interference Study." Diagnostics, 2021. Source: PMC. URL: [Link]

  • Yang T, et al. "Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples." Metabolites, 2020. Source: MDPI. URL: [Link]

Sources

Recovery rate comparison of taurolithocholic acid-d5 sodium salt in feces vs plasma

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Recovery of Taurolithocholic Acid-d5 Sodium Salt in Fecal and Plasma Matrices

For researchers, clinical scientists, and professionals in drug development, the precise quantification of metabolites in biological matrices is the bedrock of reliable pharmacokinetic, toxicokinetic, and metabolic studies. The choice of the internal standard and the validation of its recovery are critical steps that underpin the accuracy of bioanalytical data. This guide provides an in-depth comparison of the analytical recovery of Taurolithocholic Acid-d5 (TLCA-d5) Sodium Salt, a crucial internal standard, from two vastly different biological matrices: feces and plasma.

Taurolithocholic acid, a taurine-conjugated secondary bile acid, is involved in lipid digestion and has been studied for its physiological and pharmacological effects.[1] Its deuterated analog, TLCA-d5, serves as an ideal stable isotope-labeled internal standard for mass spectrometry-based quantification.[2][3][4] However, the efficiency of its extraction—and therefore the reliability of the data it helps generate—is profoundly influenced by the complexity of the biological matrix from which it is being isolated.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounded in the physicochemical realities of each matrix, to provide a trustworthy and authoritative resource for your laboratory.

The Fundamental Challenge: Matrix Complexity

The primary determinant of analyte recovery is the nature of the sample matrix. Feces and plasma represent two extremes in bioanalytical complexity, directly impacting the choice of extraction strategy and the expected outcomes.

  • Plasma: A relatively homogenous fluid matrix. The primary challenge is the high concentration of proteins, which can bind to analytes and cause significant ion suppression or enhancement during LC-MS/MS analysis.[5] Sample preparation is primarily focused on efficient protein removal.

  • Feces: A highly heterogeneous and complex matrix. It consists of water, undigested food, lipids, and a dense population of gut microbiota.[6] This complexity presents multiple analytical hurdles: achieving a representative subsample, overcoming significant matrix effects from lipids and other endogenous compounds, and navigating the potential for enzymatic degradation of analytes.[7][8]

The following diagram illustrates the conceptual workflow for evaluating recovery from these distinct matrices.

G cluster_0 Sample Source cluster_1 Sample Preparation & Spiking cluster_2 Extraction Methodology cluster_3 Analysis & Calculation Plasma Plasma Collection (Anticoagulant tube) Spike_P Spike Blank Plasma with TLCA-d5 (Low, Mid, High Conc.) Plasma->Spike_P Feces Fecal Homogenate (Wet or Lyophilized) Spike_F Spike Fecal Homogenate with TLCA-d5 (Low, Mid, High Conc.) Feces->Spike_F PPT Protein Precipitation (PPT) e.g., Acetonitrile/Methanol Spike_P->PPT LLE_SPE Liquid-Liquid (LLE) or Solid-Phase Extraction (SPE) Spike_F->LLE_SPE LCMS LC-MS/MS Analysis PPT->LCMS LLE_SPE->LCMS Calc Calculate % Recovery vs. Post-Extraction Spike LCMS->Calc

Caption: General experimental workflow for comparing TLCA-d5 recovery.

Comparative Analysis of Extraction Strategies

The choice of extraction technique is a direct consequence of matrix complexity. A method optimized for plasma will invariably fail for feces, and vice-versa.

Plasma: The Protein Precipitation Approach

For plasma, the most common and efficient method is Protein Precipitation (PPT).[9]

  • The "Why": The primary goal is to remove proteins that bind TLCA-d5 and interfere with analysis. Organic solvents like acetonitrile or methanol disrupt the hydration shell of proteins, causing them to denature and precipitate out of solution.[10] TLCA-d5, being soluble in the organic phase, remains in the supernatant, effectively separating it from the bulk of the matrix interference. This method is fast, cost-effective, and suitable for high-throughput applications.[11]

  • Expected Performance: Recovery of bile acids from plasma using PPT is typically high and reproducible. The use of a stable isotope-labeled internal standard like TLCA-d5 is critical as it co-elutes with the endogenous analyte and experiences similar matrix effects and extraction losses, thereby providing accurate correction.[9]

Feces: The Multi-Step Cleanup Approach

Fecal samples demand a more rigorous extraction strategy, such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), to handle the high lipid content and heterogeneity.[10]

  • The "Why":

    • Homogenization: This is a non-negotiable first step to ensure the subsample taken for extraction is representative of the whole.

    • LLE: This technique uses immiscible solvents to partition the analyte based on its solubility. For bile acids, a common approach involves extraction with an organic solvent. This separates the relatively polar bile acids from the highly non-polar lipids that constitute a major part of fecal matrix interference.

    • SPE: This method provides a more thorough cleanup. A C18 reversed-phase cartridge is often used, which retains bile acids via hydrophobic interactions while allowing more polar, interfering compounds to be washed away.[12] The bile acids are then eluted with an organic solvent. This approach is highly effective but more time-consuming and costly than LLE.[10]

  • Expected Performance: Recovery from feces is generally lower and more variable than from plasma. This is an inherent consequence of the matrix's complexity. Studies have reported recoveries for various bile acids from feces in the range of 80-120%, but with greater potential for variability.[7][11] The choice between extracting from wet or dried feces can also impact recovery, with some studies suggesting that spiking standards prior to drying can correct for reduced recovery from dried feces.[7]

Quantitative Recovery Comparison

The following table summarizes the expected performance characteristics for TLCA-d5 recovery from the two matrices, based on established bioanalytical principles and published data.

ParameterPlasmaFecesRationale for Difference
Primary Challenge High protein contentHigh heterogeneity, high lipid content, complex composition[6]Plasma is a fluid with one major interferent class; feces is a semi-solid with numerous interferents.
Recommended Method Protein Precipitation (PPT)[9]Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[10]PPT is sufficient for plasma's simpler matrix. Feces requires more extensive cleanup to remove lipids and other interferents.
Expected Recovery High and Consistent (Typically >85%)[13]Moderate to High, More Variable (Typically 70-95%)[7][11]The multi-step, complex extraction for feces introduces more opportunities for analyte loss compared to the simple PPT for plasma.
Reproducibility (CV%) Low (Typically <10%)Higher (Can be >15%)The homogeneity of plasma allows for highly reproducible extractions. Fecal heterogeneity makes consistent subsampling and extraction more challenging.
Throughput HighLow to MediumPPT is easily automated for 96-well plates.[14] LLE/SPE for feces is more labor-intensive and slower.

Experimental Protocols

Adherence to a validated protocol is essential for trustworthy results. The following are detailed, step-by-step methodologies for assessing TLCA-d5 recovery, grounded in FDA guidelines for bioanalytical method validation.[5][15][16]

Protocol 1: Recovery of TLCA-d5 from Human Plasma via PPT

This protocol is designed for speed and efficiency while maintaining high recovery.

  • Prepare Sample Sets:

    • Set A (Pre-extraction Spike): In triplicate, add 20 µL of TLCA-d5 working solution (at low, medium, and high concentrations) to 180 µL of blank human plasma.

    • Set B (Post-extraction Spike): In triplicate, process 180 µL of blank plasma as per steps 2-4. Before evaporation (or after bringing to final volume), add 20 µL of the same TLCA-d5 working solutions.

    • Set C (Neat Solution): In triplicate, add 20 µL of the same TLCA-d5 working solutions to 180 µL of the final reconstitution solvent.

  • Protein Precipitation: To Set A samples, add 600 µL of ice-cold acetonitrile.

  • Vortex & Centrifuge: Vortex each tube vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).[10]

  • Analysis: Analyze all three sets by a validated LC-MS/MS method.

  • Calculation:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

G cluster_plasma Plasma Extraction Decision Path Start Start: Blank Plasma Sample Spike Spike with TLCA-d5 Start->Spike Add_Solvent Add Cold Acetonitrile (3:1 v/v) Spike->Add_Solvent Vortex Vortex to Precipitate Proteins Add_Solvent->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Evap Evaporate to Dryness Collect->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Caption: Decision path for plasma sample preparation using PPT.

Protocol 2: Recovery of TLCA-d5 from Human Feces via SPE

This protocol is more rigorous, designed to provide a clean extract from a complex matrix.

  • Homogenization: Prepare a fecal homogenate (e.g., 1:4 w/v in saline or PBS). It is crucial to ensure the sample is thoroughly homogenized. Normalization to wet or dry weight should be decided beforehand.[6]

  • Prepare Sample Sets:

    • Set A (Pre-extraction Spike): In triplicate, add 20 µL of TLCA-d5 working solution (at low, medium, and high concentrations) to 180 µL of blank fecal homogenate.

    • Set B (Post-extraction Spike): Process 180 µL of blank homogenate through step 8. Before analysis, add 20 µL of the same TLCA-d5 working solutions.

    • Set C (Neat Solution): In triplicate, add 20 µL of the same TLCA-d5 working solutions to 180 µL of the final reconstitution solvent.

  • Initial Extraction: To Set A samples, add 800 µL of a 75% ethanol solution. Vortex for 20 minutes.

  • Centrifugation: Centrifuge at 4,000 x g for 15 minutes to pellet solid debris. Transfer the supernatant.

  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water.[10]

  • Sample Loading: Load the supernatant from step 4 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove polar interferences.

  • Elution: Elute the TLCA-d5 from the cartridge with 3 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen. Reconstitute the residue in 200 µL of the mobile phase starting condition.

  • Analysis: Analyze all three sets by a validated LC-MS/MS method.

  • Calculation:

    • % Recovery = (Mean Peak Area of Set A / Mean Peak Area of Set B) * 100

Conclusion and Recommendations

The recovery of Taurolithocholic Acid-d5 Sodium Salt is fundamentally dependent on the biofluid matrix.

  • For plasma , Protein Precipitation is the method of choice, offering high, reproducible recovery (>85%) with a simple, high-throughput workflow. The primary source of variability is the efficiency of protein removal, which is typically very consistent with modern protocols.

  • For feces , a more complex sample cleanup such as SPE or LLE is mandatory. While good recovery (70-95%) is achievable, researchers must expect and account for higher variability due to the inherent heterogeneity of the matrix.[7][11] The critical step for ensuring reproducibility in fecal analysis is rigorous and consistent homogenization.[6]

Ultimately, the goal of a recovery experiment is not necessarily to achieve 100% recovery, but to ensure that the recovery is consistent and reproducible across the concentration range.[9] The use of a stable isotope-labeled internal standard like TLCA-d5 is the most powerful tool available to a bioanalytical scientist, as it reliably corrects for inevitable variations in recovery and matrix effects, ensuring the final quantitative data is both accurate and trustworthy.

References

  • Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Automated Extraction and LCMS-8060NX. Shimadzu.
  • Deciphering the Microbiome: A Targeted LC/MSMS Method for the Analysis of Bile Acids in Biological Samples. Agilent Technologies.
  • Fast Profiling of 39 Bile Acids in Plasma, Urine and Feces, by Autom
  • Shafaei, A., et al. "Extraction and quantitative determination of bile acids in feces." Analytica Chimica Acta.
  • Sample Preparation Techniques for Bile Acid Analysis.
  • Savoie, N., et al.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Taurolithocholic Acid, sodium salt. Avanti Polar Lipids.
  • LC/MS/MS Method Package for Bile Acids. Shimadzu.
  • Han, J., et al. "Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples." Molecules.
  • Evaluation of Normalization Approaches for Quantitative Analysis of Bile Acids in Human Feces. Metabolites.
  • Taurolithocholic Acid-d5 Sodium Salt (Major). TargetMol.
  • Perwaiz, S., et al. "Rapid and improved method for the determination of bile acids in human feces using MS." Lipids.
  • Bile acid analysis: methods and problems. PubMed.
  • Taurolithocholic Acid-d5 sodium. MedchemExpress.com.
  • Taurolithocholic Acid-d5 Sodium Salt. Santa Cruz Biotechnology.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S.
  • Bioanalytical Method Validation. U.S.
  • Linearity and recovery experiments for Taurocholic Acid-d4 in plasma. Benchchem.

Sources

Safety Operating Guide

Personal protective equipment for handling Taurolithocholic Acid-d5 (sodium salt)

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Operational Guide: Handling Taurolithocholic Acid-d5 (Sodium Salt)

Executive Summary & Mechanistic Hazard Profile

Taurolithocholic Acid-d5 (sodium salt) (CAS: 1265476-97-8) is a stable, deuterium-labeled isotopologue of taurolithocholic acid. It is primarily utilized as an internal standard for quantitative LC-MS/MS, lipidomics, and pharmacokinetic assays[1][2]. While the deuterium substitution (-d5) provides critical mass-shift advantages for mass spectrometry, it does not alter the biochemical hazard profile of the parent bile acid[2].

As an amphiphilic molecule with potent surfactant properties, this sodium salt acts as a physiological detergent[3]. Unintentional exposure poses specific risks:

  • Cellular Membrane Disruption: The lipophilic steroid nucleus and hydrophilic taurine conjugate allow it to readily interact with and disrupt the lipid matrix of the stratum corneum (skin) and corneal epithelium (eyes)[3][4].

  • Respiratory Irritation: The compound is supplied as a crystalline solid[5]. Aerosolized micro-particulates generated during weighing can severely irritate the respiratory mucosa[4].

  • Systemic Toxicity: It is a known Ca2+ agonist and potent cholestatic agent. While systemic absorption is rare in laboratory settings, exposure can theoretically disrupt hepatic bile flow mechanisms[1][6].

Personal Protective Equipment (PPE) Matrix

To mitigate these risks and ensure self-validating safety systems, a comprehensive PPE strategy must be employed[4].

PPE CategoryRecommended SpecificationMechanistic Causality (Why?)
Eye Protection ANSI Z87.1 compliant safety goggles or full face shield.Prevents ocular exposure to micro-dust. The surfactant nature of the salt can cause severe corneal lipid disruption upon contact.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness). Double-gloving is required for spill cleanup.Nitrile provides an effective barrier against amphiphilic molecules. Latex is highly permeable to organic solvents (DMSO/DMF) used during dissolution.
Body Protection Flame-retardant, fluid-resistant laboratory coat with fitted cuffs.Prevents electrostatic accumulation (which causes powder scattering) and protects against accidental splashes during solvent transfer.
Respiratory N95/P100 particulate respirator OR handling strictly within a Class II Type A2 Biological Safety Cabinet / Fume Hood.Weighing generates invisible micro-dust that can be inhaled, acting as a respiratory irritant and causing loss of expensive isotopic material[4].

Operational Workflow: Handling & Solution Preparation

Proper handling ensures operator safety while preventing the degradation or isotopic exchange of the valuable -d5 standard. Taurolithocholic acid (sodium salt) is highly soluble in DMSO (~20 mg/mL) and DMF (~25 mg/mL)[5].

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation on the hygroscopic sodium salt, which would alter the molecular weight and ruin quantitative accuracy.

  • Environmental Control: Transfer the closed vial to a certified chemical fume hood. Ensure the workspace is free of strong oxidizing agents.

  • Weighing: Use anti-static spatulas and weigh boats. Causality: Static electricity causes the fine crystalline powder to aerosolize, increasing inhalation risk.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF directly to the vial if preparing a stock solution. Cap and vortex gently[5].

  • Aliquot & Storage: Purge the headspace of the aliquots with an inert gas (Argon or Nitrogen) to prevent oxidative degradation. Store liquid aliquots tightly sealed at -80°C[5][6].

HandlingWorkflow Start Retrieve from -20°C Storage Equilibrate Equilibrate to Room Temp (Prevent Condensation) Start->Equilibrate PPE Don PPE (Nitrile Gloves, Goggles, Lab Coat) Equilibrate->PPE Hood Transfer to Fume Hood (Ventilation Control) PPE->Hood Weigh Weighing (Use Anti-Static Tools) Hood->Weigh Dissolve Dissolve in Solvent (DMSO, DMF, or Ethanol) Weigh->Dissolve Store Aliquot & Store at -80°C (Purge with Inert Gas) Dissolve->Store

Sequential operational workflow for handling and preparing Taurolithocholic Acid-d5 solutions.

Accidental Release & Spill Management

In the event of a spill, immediate containment is required to prevent environmental discharge. The substance must not enter drains, sewers, or water courses[4][7].

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Immediately clear personnel from the immediate area. Assess whether the spill is a dry powder or a solvent-dissolved liquid[4].

  • PPE Escalation: Don a particulate respirator (for powder) or an organic vapor cartridge mask (if dissolved in DMSO/DMF), along with double nitrile gloves.

  • Containment & Recovery:

    • For Powder: Do not sweep. Use mechanically damp, liquid-binding material (e.g., diatomite or universal binders) to pick up the powder without generating dust[4][8].

    • For Liquid: Surround the spill with inert absorbent pads or vermiculite.

  • Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., 70% isopropanol or ethanol) to dissolve residual bile salts, followed by a thorough wash with soap and water[4][8].

  • Waste Segregation: Place all contaminated materials into a clearly labeled, sealable hazardous waste container.

SpillResponse Detect Spill Detected Assess Assess Spill State (Powder vs. Solution) Detect->Assess Ventilate Ensure Ventilation & Evacuate Area Assess->Ventilate Contain Containment (Prevent Drain Entry) Ventilate->Contain CleanPowder Powder: Pick up mechanically (Avoid Dust Formation) Contain->CleanPowder If Solid CleanLiquid Liquid: Absorb with Liquid-Binding Material Contain->CleanLiquid If Liquid Decon Decontaminate Surface (Scrub with Alcohol/Water) CleanPowder->Decon CleanLiquid->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Decision-tree logic for accidental release and spill management of bile acid salts.

Disposal Plan

Taurolithocholic Acid-d5 (sodium salt) and its empty packaging must be strictly treated as hazardous chemical waste.

  • Solid Waste: Expired or unused powder, along with contaminated gloves and weigh boats, must be collected in closed containers and handed over to a licensed hazardous waste disposal company[4][9]. It is typically destroyed via high-temperature incineration equipped with an afterburner and scrubber[9].

  • Liquid Waste: Solutions containing DMSO, DMF, or ethanol must be collected in designated organic waste carboys. Do not mix halogenated and non-halogenated waste streams.

  • Regulatory Compliance: Never discharge into the environment. Disposal must comply with prevailing local, state, and federal regulations[8][9].

Physicochemical Data Summary

ParameterSpecificationOperational Insight
CAS Number 1265476-97-8Unique identifier for the -d5 isotopologue[2].
Molecular Weight 510.72 g/mol Adjusted for 5 deuterium atoms[10].
Solubility DMSO: ~20 mg/mL, DMF: ~25 mg/mLHighly soluble in polar aprotic solvents[5].
Storage (Powder) -20°C (Up to 3 years)Keep tightly sealed away from light and moisture[2][5].
Storage (Solution) -80°C (Up to 1 year)Purge with inert gas to prevent oxidation[2][6].

References

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS SODIUM TAUROLITHOCHOLATE." Cleanchem Laboratories LLP. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.